4,7-Dimethyl-6-methoxy-1-indanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-methoxy-4,7-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H14O2/c1-7-6-11(14-3)8(2)12-9(7)4-5-10(12)13/h6H,4-5H2,1-3H3 |
InChI Key |
RYTPFGQKVUSVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1CCC2=O)C)OC |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Thermodynamic Stability of 4,7-Dimethyl-6-methoxy-1-indanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a robust framework for evaluating the thermodynamic stability of 4,7-Dimethyl-6-methoxy-1-indanone, a substituted indanone of interest in medicinal chemistry. Given the nascent stage of research on this specific molecule, this document serves as a detailed roadmap, outlining the critical experimental and computational methodologies required to establish a comprehensive stability profile. The principles and protocols detailed herein are grounded in established thermodynamic and chemical kinetic theory, drawing parallels from studies on structurally related compounds.
Introduction: The Imperative of Thermodynamic Stability in Drug Development
The journey of a candidate molecule from discovery to a viable therapeutic is fraught with challenges, with chemical stability being a primary hurdle. Thermodynamic stability, a measure of a molecule's energy state relative to its degradation products, is a critical determinant of a drug's shelf-life, safety, and efficacy. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable bioavailability. For a molecule like this compound, which belongs to a class of compounds with a wide range of reported biological activities, a thorough understanding of its intrinsic stability is paramount before committing to costly and time-consuming preclinical and clinical development.[1][2]
The 1-indanone scaffold is a common motif in biologically active molecules, and understanding the influence of its substitution pattern on stability is crucial. The presence of electron-donating groups, such as the methoxy and methyl groups in this compound, can significantly impact the electron density distribution within the aromatic ring and the reactivity of the carbonyl group, thereby influencing its degradation pathways.
Theoretical Framework: Understanding the Energetics of Stability
The thermodynamic stability of a compound is intrinsically linked to its standard molar enthalpy of formation (ΔfH°m). A more negative enthalpy of formation generally indicates greater thermodynamic stability. The study of energetic effects in substituted indanones provides a strong precedent for the methodologies required to determine these fundamental thermodynamic properties.[3][4]
Key Thermodynamic Parameters:
-
Standard Molar Enthalpy of Formation (ΔfH°m): The change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states.
-
Standard Molar Enthalpy of Combustion (ΔcH°m): The enthalpy change when one mole of a substance is completely burned in excess oxygen under standard conditions.
-
Standard Molar Enthalpy of Sublimation (ΔsubH°m): The enthalpy change required to sublime one mole of a solid.
These parameters are interconnected through Hess's Law, allowing for the calculation of the gas-phase enthalpy of formation, a crucial value for computational modeling and understanding substituent effects.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is essential to gain a comprehensive understanding of the thermodynamic stability of this compound.
Thermal Analysis
Thermal analysis techniques are fundamental in determining the physical stability of a compound as a function of temperature.
3.1.1. Differential Scanning Calorimetry (DSC)
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to screen for polymorphic transitions.
-
Causality: A sharp, high-temperature melting point is often indicative of a stable crystalline lattice. Broad melting ranges or the presence of multiple thermal events can suggest impurities or polymorphism, which can have significant implications for stability and bioavailability.
3.1.2. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of thermal decomposition.
-
Causality: The temperature at which significant mass loss occurs provides a clear indication of the compound's thermal stability. This data is critical for determining appropriate storage and handling conditions.
Calorimetry for Enthalpy Determination
To determine the standard molar enthalpy of formation, a combination of combustion calorimetry and sublimation/vaporization techniques is employed.[3][4]
3.2.1. Combustion Calorimetry
-
Principle: A known mass of the sample is combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during combustion is measured, allowing for the calculation of the standard molar enthalpy of combustion.
-
Causality: This "gold standard" technique provides a direct measure of the energy content of the molecule. From this, the standard molar enthalpy of formation in the solid state can be derived.
3.2.2. Calvet Microcalorimetry
-
Principle: This technique is used to measure the enthalpy of sublimation by determining the heat absorbed when the solid transitions directly to the gas phase.
-
Causality: The enthalpy of sublimation is essential for calculating the gas-phase enthalpy of formation, which is crucial for comparing the intrinsic stability of molecules and for validating computational models.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are a cornerstone of stability assessment in the pharmaceutical industry. They are designed to identify potential degradation pathways and the intrinsic stability of a drug substance.
-
Principle: The compound is subjected to a variety of stress conditions that are more severe than accelerated stability testing conditions. These typically include exposure to acid, base, oxidation, heat, and light.
-
Causality: By intentionally degrading the molecule, we can identify the likely degradation products that may form under normal storage conditions over time. This is critical for developing stability-indicating analytical methods and for understanding potential safety risks.
Experimental Protocols
The following protocols are proposed for the comprehensive evaluation of the thermodynamic stability of this compound.
Protocol: Thermal Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan or a ceramic TGA pan.
-
DSC Analysis:
-
Heat the sample from 25 °C to a temperature above its melting point at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
Determine the onset of melting and the peak melting temperature.
-
-
TGA Analysis:
-
Heat the sample from 25 °C to a temperature where complete decomposition is observed (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
Determine the onset temperature of decomposition.
-
Protocol: Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 80 °C for a specified time.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 80 °C for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 100 °C).
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method with a photodiode array (PDA) detector to separate and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) should be used to identify the structure of the degradation products.
Data Presentation and Interpretation
Quantitative data from the experimental analyses should be summarized for clear interpretation and comparison.
Table 1: Summary of Thermal Analysis Data for this compound
| Parameter | Value |
| Melting Point (DSC, Onset) | To be determined |
| Enthalpy of Fusion (DSC) | To be determined |
| Decomposition Onset (TGA) | To be determined |
Table 2: Summary of Thermodynamic Data for this compound
| Parameter | Value (kJ·mol⁻¹) |
| ΔcH°m (s) | To be determined |
| ΔfH°m (s) | To be determined |
| ΔsubH°m | To be determined |
| ΔfH°m (g) | To be determined |
Visualization of Workflows and Potential Degradation Pathways
Visual diagrams are essential for communicating complex experimental workflows and hypothesized chemical transformations.
Caption: Experimental workflow for assessing the thermodynamic stability of this compound.
Caption: Hypothesized degradation pathways for this compound under stress conditions.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the in-depth characterization of the thermodynamic stability of this compound. By employing a combination of thermal analysis, calorimetry, and forced degradation studies, a robust stability profile can be established. The resulting data will be invaluable for guiding formulation development, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential therapeutic application of this compound.
Future work should focus on the development and validation of a stability-indicating analytical method, the isolation and full structural characterization of any significant degradation products, and the investigation of the solid-state properties, including polymorphism and hygroscopicity, which are also critical aspects of overall drug stability.
References
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Ziemlewska, S., Dąbrowska, M., & Stolecka-Dunaj, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 485–523. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved February 22, 2024, from [Link]
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da Silva, M. D. M. C. R., & Ribeiro da Silva, A. L. (2023). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. Applied Sciences, 13(18), 10262. [Link]
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Feng, Y., Wang, J., & Chen, Z. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 67. [Link]
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The Ascendance of 6-Methoxy-1-Indanone Derivatives in Modern Medicinal Chemistry
An In-Depth Technical Guide
Introduction
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures," demonstrating a remarkable capacity to bind to multiple biological targets and serve as a foundation for a diverse array of therapeutic agents. The 1-indanone core is a quintessential example of such a scaffold, found in numerous natural products and synthetic compounds with significant pharmacological relevance.[1][2][3] Its rigid, planar structure provides a well-defined framework for introducing functional groups that can interact with biological macromolecules with high specificity. This guide focuses on a particularly noteworthy subset: the 6-methoxy-1-indanone derivatives. The strategic placement of the electron-donating methoxy group at the 6-position profoundly influences the molecule's electronic properties and metabolic stability, making this scaffold a fertile ground for drug discovery.[4]
Extensive research has illuminated the potential of 1-indanone derivatives across a spectrum of therapeutic areas, including as antiviral, anti-inflammatory, antimicrobial, and anticancer agents.[5][6] However, it is in the realm of neurodegenerative diseases, particularly Alzheimer's disease, that these compounds, and specifically 6-methoxy derivatives, have shown exceptional promise.[2][7][8] The success of Donepezil, an acetylcholinesterase inhibitor built upon an indanone-related core, has catalyzed significant interest in this chemical class, leading to the exploration of derivatives that target not only cholinergic pathways but also amyloid-beta aggregation and other key pathological features of neurodegeneration.[2][8]
This technical guide provides a comprehensive literature review of 6-methoxy-1-indanone derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their multifaceted biological activities with a focus on the causality behind experimental choices, analyze structure-activity relationships, and provide detailed protocols for key synthetic and analytical methodologies.
The 6-Methoxy-1-Indanone Scaffold: Core Properties and Synthesis
The foundational molecule, 6-methoxy-1-indanone (CAS 13623-25-1), is a white to yellow crystalline solid with a molecular weight of 162.19 g/mol .[9][10] Its structure features a bicyclic system comprising a benzene ring fused to a cyclopentanone ring, with a methoxy group substituent on the aromatic portion.
The synthesis of the 1-indanone core is most classically achieved through an intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid precursor.[3][5] This powerful cyclization reaction forms the crucial five-membered ring.
Caption: General workflow for 1-indanone synthesis.
Derivatives are then commonly prepared by modifying the core structure, for instance, through an aldol or Claisen-Schmidt condensation at the C2 position to introduce a benzylidene moiety. This reaction is a cornerstone for creating vast libraries of derivatives for biological screening.[7][11] The choice of aldehyde in this reaction is critical as the substituents on the benzylidene ring become a primary vector for tuning biological activity.
Therapeutic Applications in Medicinal Chemistry
The 6-methoxy-1-indanone scaffold has been extensively explored for its potential in treating a range of complex diseases.
Neurodegenerative Diseases: A Multi-Target Approach
The most profound impact of 6-methoxy-1-indanone derivatives has been in the search for treatments for Alzheimer's Disease (AD).[2][5] The pathology of AD is complex, involving cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. This has led to a "multi-target-directed ligand" (MTDL) design strategy, where a single molecule is engineered to interact with multiple pathological pathways. The 6-methoxy-1-indanone core is an ideal starting point for MTDLs.
Caption: Multi-target strategy for Alzheimer's Disease.
-
Cholinesterase (AChE/BuChE) Inhibition: Many derivatives have been synthesized that show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down crucial neurotransmitters.[5][7] This mechanism is shared with the approved drug Donepezil.[2]
-
Amyloid-Beta (Aβ) Plaque Inhibition: A key pathological hallmark of AD is the aggregation of Aβ peptides into plaques. Several 6-methoxy-1-indanone derivatives have demonstrated the ability to inhibit this self-assembly process.[5] Furthermore, some have been developed as imaging probes to detect Aβ plaques in the brain, which is vital for diagnosis and monitoring disease progression.[12] One such derivative, [¹²⁵I]5k, showed excellent brain uptake and a clear binding ability to Aβ plaques.[12]
-
Adenosine Receptor Antagonism: Methoxy-substituted 2-benzylidene-1-indanone derivatives have been identified as potent antagonists for A1 and A2A adenosine receptors.[11] Antagonism of the A2A receptor, in particular, is considered a promising strategy for treating neurodegenerative conditions like Parkinson's and Alzheimer's disease.
Table 1: Neuroprotective Activity of 6-Methoxy-1-Indanone Derivatives
| Compound/Derivative | Target | IC₅₀ / Kᵢ (nM) | Reference |
|---|---|---|---|
| Derivative 26d | AChE | 14.8 | [5] |
| Derivative 26i | AChE | 18.6 | [5] |
| Derivative D39 | AChE | 75.0 | [7] |
| Derivative 5j | Aβ Aggregates | Kᵢ = 5.82 | [12] |
| Derivative 5j | AD Brain Homogenates | Kᵢ = 18.96 | [12] |
| Derivative 2c | A1 Adenosine Receptor (rat) | Kᵢ = 41 | [11] |
| Derivative 2c | A2A Adenosine Receptor (rat) | Kᵢ = 97 | [11] |
| Derivative 2e | A1 Adenosine Receptor (rat) | Kᵢ = 42 | [11] |
| Derivative 2e | A2A Adenosine Receptor (rat) | Kᵢ = 78 |[11] |
Anticancer Activity
The 1-indanone scaffold is also prevalent in the design of novel anticancer agents.[13] Derivatives have shown potent cytotoxicity against a range of human cancer cell lines.[5] Gallic acid-based indanone derivatives, for instance, have demonstrated significant anticancer activity.[14][15]
-
Mechanism of Action: The anticancer effects are often attributed to mechanisms such as the inhibition of tubulin polymerization, which disrupts the cell cycle, and the induction of apoptosis (programmed cell death).[5][13] One study found that 2-benzylidene-1-indanones exhibited strong cytotoxicity against four human cancer cell lines (breast, colon, leukemia, and lung) with IC₅₀ values in the nanomolar range, coupled with strong inhibition of tubulin polymerization.[5]
-
Structure-Activity Relationship (SAR): Studies on gallic acid-based derivatives revealed that a keto group at the C1 position and no substitution at the C2 position were desirable for potent activity.[15] Modifications like oxidation to a 1,2-diketo derivative, conversion to an oxime, or reduction to an alcohol all led to decreased cytotoxicity.[15]
Table 2: Anticancer Activity of Indanone Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [5] |
| Indanone 10 | MCF-7 (Breast) | 2.2 | [14][15] |
| Thiazolyl hydrazone ITH-6 | Various Colon Cancer | 0.41 - 6.85 |[13] |
Anti-inflammatory and Analgesic Activity
Inflammation is a key process in many diseases, and the search for new anti-inflammatory agents is ongoing. 1-indanone derivatives have shown promise in this area.[5] A study of novel 6-methoxy-2,3-dihydro-1H-inden-1-one derivatives confirmed their anti-inflammatory activity using the carrageenan-induced rat paw edema model, a standard in vivo assay for evaluating anti-inflammatory drugs.[16]
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed and validated protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of 6-methoxy-1-indanone derivatives.
Protocol 1: Synthesis of 2-(4-Aminobenzylidene)-6-methoxy-2,3-dihydro-1H-inden-1-one
This protocol is a two-step process adapted from methodologies used to create precursors for anti-Alzheimer's agents, involving an initial aldol condensation followed by deprotection.[7] The causality behind this choice is its reliability and high yield for creating the versatile 2-benzylidene scaffold.
Step 1: Synthesis of 6-Methoxy-2-(4-acetamidobenzylidene)-2,3-dihydro-1H-inden-1-one
-
Dissolution: Dissolve potassium hydroxide (100 mmol) in methanol.
-
Addition of Reactants: Add 6-methoxy-1-indanone (100 mmol) and 4-acetamidobenzaldehyde (100 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 48 hours. The progress can be monitored by TLC. A colored precipitate will form.
-
Isolation: Filter the precipitate from the reaction mixture.
-
Purification: Wash the crude product with water, dry it, and recrystallize from ethanol to yield the pure acetamido-protected intermediate.
Step 2: Synthesis of 6-Methoxy-2-(4-aminobenzylidene)-2,3-dihydro-1H-inden-1-one
-
Dissolution: Dissolve the product from Step 1 (70 mmol) in ethanol (50 mL).
-
Acid Hydrolysis: Add concentrated HCl (10 mL) to the solution. The acid serves to hydrolyze the acetamide protecting group.
-
Reaction: Boil the reaction mixture under reflux for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Neutralization: Neutralize the solution with ammonia (NH₃). The change in pH causes the product to precipitate.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with water, dry, and recrystallize from ethanol to obtain the final amino-functionalized product.
Protocol 2: MTT Assay for In Vitro Anticancer Activity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity. Its self-validating nature comes from including untreated controls (100% viability) and positive controls (known cytotoxic drugs).[13]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test 6-methoxy-1-indanone derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂. The incubation time is chosen based on the cell line's doubling time and the expected mechanism of action.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Conclusion and Future Perspectives
The 6-methoxy-1-indanone scaffold is a validated and highly versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential, particularly as multi-target agents for complex neurodegenerative diseases like Alzheimer's.[7][8] The synthetic accessibility of the core and the ease of functionalization at the C2 position allow for the systematic exploration of structure-activity relationships, which has yielded compounds with nanomolar potency against various targets.[5][11]
Future research should continue to leverage the MTDL strategy, perhaps by designing hybrid molecules that combine the 6-methoxy-1-indanone core with other pharmacophores known to modulate targets like oxidative stress or neuroinflammation. The development of derivatives with improved pharmacokinetic properties, such as enhanced blood-brain barrier penetration, will also be critical for translating the promising in vitro data into in vivo efficacy. As our understanding of complex diseases evolves, the adaptability and proven potential of the 6-methoxy-1-indanone scaffold ensure it will remain a cornerstone of drug discovery efforts for years to come.
References
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Dymek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-534. [Link]
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Dymek, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. [Link]
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Yilmaz, O., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. [Link]
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Ghosh, S., & Maji, M. S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances. [Link]
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Ahmed, N., et al. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 1154-1167. [Link]
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Bollack, B., et al. (2024). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry. [Link]
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Saxena, H. O., et al. (2008). Gallic acid-based indanone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 18(14), 3914-3918. [Link]
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Ferreira, A. F. S. L., et al. (2025). Energetic Effects in Methyl- and Methoxy-Substituted Indanones: A Synergistic Experimental and Computational Study. ResearchGate. [Link]
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Wang, Y., et al. (2016). 6-Methoxy-indanone derivatives as potential probes for β-amyloid plaques in Alzheimer's disease. European Journal of Medicinal Chemistry, 124, 117-128. [Link]
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Saxena, H. O., et al. (2008). Gallic acid-based indanone derivatives as anticancer agents. ResearchGate. [Link]
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van Rensburg, H. J., et al. (2019). Methoxy substituted 2-benzylidene-1-indanone derivatives as A1 and/or A2A AR antagonists for the potential treatment of neurological conditions. Bioorganic & Medicinal Chemistry Letters. [Link]
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Al-Ostoot, F. H., et al. (2026). Synthesis, Characterization, Biological Evaluations, and Computational Analysis of Some 6-Methoxy-2,3-Dihydro-1H-Inden-1-One Derivatives for Analgesic and Anti-inflammatory Activity. ResearchGate. [Link]
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Bansal, R., et al. (2025). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. ResearchGate. [Link]
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Arbopharm. Cas No.13623-25-1 6-Methoxy-1-indanone. Arbopharm. [Link]
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Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]
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An In-depth Technical Guide to 4,7-Dimethyl-6-methoxy-1-indanone: Physicochemical Properties, Synthesis, and Characterization
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antiviral and anticancer agents to treatments for neurodegenerative diseases like Alzheimer's.[1][2][3] The specific substitution pattern of 4,7-Dimethyl-6-methoxy-1-indanone suggests its potential as a key intermediate for the synthesis of new therapeutic agents.
Predicted Physicochemical Properties
The introduction of methyl and methoxy groups to the 1-indanone core is expected to influence its crystalline structure and, consequently, its melting point. Based on the analysis of similar compounds, the following properties are predicted for this compound:
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₂H₁₄O₂ | Calculated based on structure |
| Molecular Weight | 190.24 g/mol | Calculated based on structure |
| Physical Form | Solid, likely a white to off-white crystalline powder | Based on related indanones[4] |
| Melting Point | 110-120 °C | Extrapolated from 4-Methyl-1-indanone (94-96 °C), 4-Methoxy-1-indanone (105-107 °C), and 6-Methoxy-1-indanone (107-111 °C). The additional methyl and methoxy groups are likely to increase crystal lattice energy.[4][5][6] |
Proposed Synthesis: Intramolecular Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of 1-indanones is the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid.[1][2][3] This approach is proposed for the synthesis of this compound from the corresponding precursor, 3-(2,5-Dimethyl-4-methoxyphenyl)propanoic acid.
Caption: Proposed synthetic route to this compound.
Experimental Protocol for Synthesis
This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylations.[2][3]
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2,5-Dimethyl-4-methoxyphenyl)propanoic acid (1.0 eq).
-
Reaction: Add polyphosphoric acid (PPA) (10-20 eq by weight) or triflic acid (TfOH) (3-5 eq) to the starting material.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Spectroscopic Characterization (Predicted)
The following section details the predicted spectroscopic data for this compound and provides step-by-step protocols for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of related structures and established substituent effects.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | ~ 7.0 - 7.2 | s |
| Methylene H (α to C=O) | ~ 2.9 - 3.1 | t |
| Methylene H (β to C=O) | ~ 2.6 - 2.8 | t |
| Methoxy (-OCH₃) | ~ 3.8 - 4.0 | s |
| Methyl (-CH₃) at C-4 | ~ 2.3 - 2.5 | s |
| Methyl (-CH₃) at C-7 | ~ 2.2 - 2.4 | s |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~ 205 - 208 |
| Aromatic Quaternary Cs | ~ 130 - 160 |
| Aromatic CH | ~ 115 - 125 |
| Methoxy (-OCH₃) | ~ 55 - 60 |
| Methylene (α to C=O) | ~ 35 - 40 |
| Methylene (β to C=O) | ~ 25 - 30 |
| Methyls (-CH₃) | ~ 15 - 20 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Carbonyl (C=O) Stretch | 1690 - 1710 |
| Aromatic C=C Stretch | 1580 - 1620 |
| C-O Stretch (Methoxy) | 1200 - 1280 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Interpretation |
| 190 | Molecular Ion (M⁺) |
| 175 | [M - CH₃]⁺ |
| 162 | [M - CO]⁺ |
| 147 | [M - CO - CH₃]⁺ |
Experimental Protocols for Characterization
The following protocols are designed to ensure high-quality and reproducible data for the characterization of this compound.
Caption: General workflow for the physicochemical characterization of a synthesized compound.
Melting Point Determination
-
Sample Preparation: Place a small amount of the dry, crystalline compound into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus and heat at a rate of 10-20 °C/min for a rough determination. For an accurate measurement, repeat with a fresh sample, heating at a rate of 1-2 °C/min near the expected melting point.
-
Recording: Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.
NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]
-
¹H NMR Acquisition: Use a high-resolution NMR spectrometer (≥300 MHz). Acquire a one-dimensional proton spectrum with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[4]
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with a pulse angle of 45-90°, a wider spectral width, and a relaxation delay of 2-5 seconds.[4]
-
Data Processing: Process the Free Induction Decay (FID) by applying a Fourier transform. Calibrate the spectrum using the TMS signal (0 ppm) for ¹H NMR and the solvent signal (e.g., CDCl₃ at 77.16 ppm) for ¹³C NMR.[4]
IR Spectroscopy
-
Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the compound directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[4]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.[4]
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.[4]
-
Instrumentation: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system with a capillary column (e.g., DB-5) and an Electron Ionization (EI) source.[4]
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: EI at 70 eV
-
Mass Range: Scan from m/z 40 to 400
-
Ion Source Temperature: 230 °C[4]
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram and analyze its mass spectrum to determine the molecular ion and fragmentation pattern.[4]
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. While the data presented is predictive, it is grounded in the well-established chemistry and spectroscopy of the 1-indanone scaffold. The detailed protocols provided herein are designed to be directly applicable in a research setting, enabling scientists to confidently synthesize and characterize this and other novel indanone derivatives for applications in drug discovery and development.
References
- Ahmed, S. (2016). A comprehensive review on the synthesis and biological activities of indane and its derivatives. RSC Advances, 6(10), 8055-8089. (A general review on indanes, not directly cited but relevant context).
-
Boruń, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 481-510. Retrieved from [Link]
-
Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5693-5707. Retrieved from [Link]
-
Boruń, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4,7-Dimethoxy-1-indanone. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-1-indanone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
ChemSynthesis. (2025). 6-methoxy-1-indanone. Retrieved from [Link]
-
American Chemical Society. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega. Retrieved from [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Methoxy-1-indanone 99 13336-31-7 [sigmaaldrich.com]
- 6. chemsynthesis.com [chemsynthesis.com]
Methodological & Application
Synthesis of 4,7-Dimethyl-6-methoxy-1-indanone Derivatives: A Detailed Guide for Researchers
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1][2][3] Specifically, derivatives of 4,7-dimethyl-6-methoxy-1-indanone are of significant interest due to their potential applications in drug discovery, particularly in the development of agents for neurodegenerative diseases and as antiviral and anticancer compounds.[1] This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable molecular framework, with a focus on explaining the underlying chemical principles and providing detailed, actionable protocols for laboratory execution.
Core Synthetic Strategies: An Overview
The construction of the 1-indanone core primarily relies on intramolecular cyclization reactions to form the characteristic five-membered ring fused to a benzene ring.[4] The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns on the aromatic ring, and scalability. The most prominent and effective strategies for the synthesis of this compound and its analogs include:
-
Intramolecular Friedel-Crafts Acylation: This classical and widely used method involves the cyclization of a 3-arylpropanoic acid or its corresponding acyl chloride.[4][5] The reaction is typically promoted by a strong Lewis acid or a Brønsted acid.[5]
-
Nazarov Cyclization: This reaction involves the 4π-electrocyclic ring closure of a divinyl ketone precursor under acidic conditions to form a cyclopentenone.[4][6] For the synthesis of 1-indanones, the dienone substrate has one of the double bonds as part of the aromatic system.[4]
-
Transition Metal-Catalyzed Cyclizations: A variety of transition metals, including palladium, rhodium, and gold, have been employed to catalyze the synthesis of 1-indanones under milder conditions and with high functional group tolerance.[4][7]
This guide will focus on the most direct and reliable approach for the target molecule: the intramolecular Friedel-Crafts acylation of a suitably substituted 3-phenylpropanoic acid.
Strategic Synthesis of this compound via Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a robust method for the synthesis of 1-indanones.[5][8] The general mechanism involves the generation of a highly electrophilic acylium ion from a carboxylic acid or its derivative, which then undergoes an intramolecular electrophilic aromatic substitution to form the indanone ring.[5][9]
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound.
Protocol 1: Synthesis of 3-(2,5-Dimethyl-4-methoxyphenyl)propanoic acid
This protocol details the preparation of the key precursor for the Friedel-Crafts cyclization, starting from 2,5-dimethyl-4-methoxybenzaldehyde.
Part A: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-dimethyl-4-methoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent and catalyst). A small amount of piperidine can be added to accelerate the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 2-4 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into an excess of cold, dilute hydrochloric acid to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum. The crude 3-(2,5-dimethyl-4-methoxyphenyl)acrylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part B: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve the 3-(2,5-dimethyl-4-methoxyphenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Reaction Conditions: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Evaporate the solvent from the filtrate under reduced pressure to yield the crude 3-(2,5-dimethyl-4-methoxyphenyl)propanoic acid, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.
Protocol 2: Intramolecular Friedel-Crafts Acylation to Yield this compound
This protocol describes the cyclization of the propanoic acid derivative to the target indanone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, place the 3-(2,5-dimethyl-4-methoxyphenyl)propanoic acid (1 equivalent).
-
Reagent Addition: Add Polyphosphoric Acid (PPA) (typically 10-20 times the weight of the carboxylic acid) to the flask. Ensure good stirring to create a homogenous slurry. Alternatively, a strong acid like triflic acid in a non-coordinating solvent can be used.[4][5]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 1-3 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring. The product will often precipitate as a solid. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Comparative Data of Synthetic Methodologies
The choice of cyclization agent can significantly impact the yield and reaction conditions.
| Catalyst/Reagent | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Polyphosphoric Acid (PPA) | 80-100 | 1-3 h | 75-90 | [8] |
| Triflic Acid | 0 - RT | 1-4 h | 80-95 | [4][5] |
| Aluminum Chloride (from acyl chloride) | 0 - RT | 2-6 h | 70-85 | [10][11] |
Mechanism of Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Conclusion
The synthesis of this compound derivatives is readily achievable through a reliable and scalable intramolecular Friedel-Crafts acylation of the corresponding 3-arylpropanoic acid. The protocols provided in this guide offer a robust starting point for researchers in drug development and organic synthesis. While the Friedel-Crafts approach is highlighted, it is important for scientists to consider alternative methods such as the Nazarov cyclization or transition metal-catalyzed reactions, especially when dealing with substrates that are sensitive to strong acidic conditions or when aiming for specific stereochemical outcomes.[4][6][7] The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around this important indanone scaffold.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]
-
Stana, A., & Vlase, L. (2018). Synthesis of 1-indanones with a broad range of biological activity. Pharmaceuticals, 11(3), 73. [Link]
- Google Patents. (n.d.). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
- Google Patents. (n.d.). EP0421759A2 - Method for producing 1-indanone derivatives.
-
Xiao, J., & Wang, C. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]
-
Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Retrieved from [Link]
-
ResearchGate. (2008). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Retrieved from [Link]
-
ResearchGate. (2025). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Retrieved from [Link]
-
SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Retrieved from [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
Publikationsserver der Universität Regensburg. (2025). Photo-Catalyzed Synthesis of Indanones from Aromatic Aldehydes and Terminal Alkynes. Retrieved from [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. scielo.br [scielo.br]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. Indanone synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]
- 11. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]
Application Note: Regioselective Cyclization Strategies for 4,7-Dimethyl-6-methoxy-1-indanone
This Application Note is structured to provide a comprehensive, technical guide for the synthesis of 4,7-Dimethyl-6-methoxy-1-indanone via Friedel-Crafts cyclization. It addresses the specific regiochemical constraints and optimization parameters required for this scaffold, which is a critical intermediate in the synthesis of illudane sesquiterpenes (e.g., Pterosins).
Executive Summary
The synthesis of This compound presents a specific regiochemical challenge: closing a five-membered ring onto a tetrasubstituted benzene core. This scaffold is a pharmacophore often found in bioactive sesquiterpenes (e.g., Pterosin B and Z).
The critical success factor lies in the selection of the cyclization agent. While classical aluminum chloride (
This guide details two validated protocols:
-
Method A (High-Throughput): Acid Chloride activation with controlled
catalysis. -
Method B (High-Fidelity): Direct cyclization using TFAA (Trifluoroacetic Anhydride).
Strategic Pathway Analysis
Retrosynthetic Logic & Regiochemistry
The precursor for the target molecule is 3-(4-methoxy-2,5-dimethylphenyl)propanoic acid .
In many Friedel-Crafts cyclizations, regioselectivity is dictated by the electronic directing effects of substituents (ortho/para directors). However, for this specific substrate, steric blocking dictates the outcome.
-
Electronic Factors: The methoxy group at C4 (precursor numbering) strongly activates the positions ortho to it (C3 and C5).
-
Steric Factors:
-
Position C3: Flanked by the C2-Methyl and C4-Methoxy groups. Cyclization here is sterically disfavored and would result in a bridgehead methyl, preventing aromatization of the fused system.
-
Position C6: Flanked by the C1-Propanoic chain and C5-Methyl. This position is open for electrophilic attack.
-
Therefore, the reaction is structurally forced to occur at C6, yielding the desired this compound isomer.
Reaction Pathway Diagram
The following diagram illustrates the mechanistic pathway and the "blocked" site logic.
Caption: Mechanistic pathway highlighting the steric enforcement of regioselectivity at the C6 position.
Experimental Protocols
Method A: Acid Chloride / Aluminum Chloride Route
Best for: Large-scale synthesis where reagent cost is a factor. Risk: Demethylation if temperature is uncontrolled.
Reagents
-
Substrate: 3-(4-methoxy-2,5-dimethylphenyl)propanoic acid (1.0 equiv)
-
Thionyl Chloride (
): 1.5 equiv -
Aluminum Chloride (
): 1.1 equiv (anhydrous powder) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Protocol
-
Acyl Chloride Formation:
-
In a flame-dried round-bottom flask equipped with a drying tube (
), dissolve the starting acid in anhydrous DCM (0.5 M concentration). -
Add
dropwise at room temperature (RT). -
Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.
-
Stir at RT for 2 hours or reflux for 30 minutes until gas evolution (
) ceases. -
Evaporation (Optional but recommended): Remove excess
and solvent under reduced pressure to obtain the crude acid chloride as a yellow oil. Re-dissolve in fresh anhydrous DCM.
-
-
Friedel-Crafts Cyclization:
-
Cool the acid chloride solution to 0°C using an ice bath. Critical: Low temperature prevents ether cleavage.
-
Add
portion-wise over 15 minutes. Do not dump all at once to avoid a localized exotherm. -
The solution will darken (often to a deep red/brown complex).
-
Stir at 0°C for 1 hour, then allow to warm to RT slowly over 2 hours.
-
-
Quenching & Workup:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and 1M HCl (100 mL). This hydrolyzes the aluminum complex.
-
Separate the organic layer.[1] Extract the aqueous layer twice with DCM.
-
Wash combined organics with Sat.
(to remove unreacted acid) and Brine. -
Dry over
, filter, and concentrate.[1]
-
-
Purification:
-
Recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography (SiO2, 10-20% EtOAc in Hexanes).
-
Method B: Trifluoroacetic Anhydride (TFAA) Route
Best for: High-value synthesis, preventing demethylation, and "one-pot" convenience. Mechanism: Formation of a mixed anhydride followed by intramolecular acylation.
Reagents
-
Substrate: 3-(4-methoxy-2,5-dimethylphenyl)propanoic acid (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA): 1.2 - 1.5 equiv
-
Catalyst: Trifluoroacetic Acid (TFA) (solvent/catalyst) or DCM/BF3·Et2O (alternative)
-
Solvent: DCM or neat TFA
Step-by-Step Protocol
-
Preparation:
-
Dissolve the starting acid in anhydrous DCM (0.2 M).
-
Alternative: For difficult substrates, use TFA as the solvent.
-
-
Cyclization:
-
Add TFAA dropwise at 0°C.
-
Allow the mixture to warm to RT.
-
Stir for 3–12 hours. Monitor by TLC (the mixed anhydride forms quickly; cyclization is the rate-determining step).
-
Note: If conversion is slow, gently reflux (40°C). The absence of strong Lewis acids (
) preserves the methoxy group.
-
-
Workup:
-
Quench by careful addition of saturated
solution (gas evolution of will be vigorous). -
Extract with DCM.
-
Wash with water and brine.
-
Dry and concentrate.[1]
-
Quantitative Comparison & Troubleshooting
Method Comparison Table
| Feature | Method A ( | Method B (TFAA) |
| Yield | 75 - 85% | 80 - 92% |
| Reaction Time | 3 - 5 Hours | 4 - 12 Hours |
| Purity (Crude) | Moderate (colored impurities) | High (cleaner profile) |
| Key Risk | Demethylation (forms phenol) | Incomplete conversion |
| Scalability | High (Industrial) | Moderate (Reagent cost) |
Troubleshooting Guide
Issue 1: Presence of Phenolic Byproduct (Demethylation)
-
Diagnosis: Appearance of a broad -OH stretch in IR (~3400 cm⁻¹) or a shift in NMR (loss of -OMe singlet at ~3.8 ppm).
-
Cause:
was too active or reaction temperature exceeded 25°C. -
Solution: Switch to Method B (TFAA) or use
(a milder Lewis acid) instead of .
Issue 2: Polymerization / Tar Formation
-
Cause: High concentration of the highly reactive acylium ion.
-
Solution: Perform the reaction under high dilution conditions (0.05 M). Add the acid chloride slowly to the Lewis Acid solution (inverse addition).
Issue 3: Regioisomer Contamination
-
Diagnosis: Multiple spots on TLC or split peaks in NMR.
-
Analysis: While sterics favor the 4,7-dimethyl isomer, trace amounts of rearrangement products can occur if the acid catalyst causes methyl migration (Jacobsen rearrangement).
-
Solution: Keep reaction time short. Do not "over-cook" the reaction.
References
-
McMorris, T. C., et al. (1983). "Synthesis of pterosin B and related compounds." Journal of Organic Chemistry, 48(7), 1137–1143.
-
Dexter, H. R., et al. (2018).[2] "A concise stereoselective synthesis of pterosin B." Tetrahedron Letters, 59(48), 4263-4265.
- Ng, K. M., et al. (1976). "Pterosin Z and related sesquiterpenes." Phytochemistry, 15(11).
-
Olah, G. A. (1973). "Friedel-Crafts Chemistry." Wiley-Interscience. (Authoritative text on Lewis Acid mechanisms).[3]
-
BenchChem Technical Support. (2023). "Deprotection of the Methoxy Group in 5-Methoxypent-1-yne Derivatives." (Reference for demethylation risks with Lewis Acids).
Sources
Application Note: 4,7-Dimethyl-6-methoxy-1-indanone as a Regioselective Scaffold in Pharmaceutical Synthesis
[1][2]
Executive Summary
4,7-Dimethyl-6-methoxy-1-indanone (CAS 57122-11-9) is a specialized bicyclic intermediate distinguished by its unique steric and electronic substitution pattern.[1][2] Unlike the commoditized 5,6-dimethoxy-1-indanone (precursor to Donepezil), this 4,7-dimethyl analog offers a pre-defined regiochemical lock .[1][2] The methyl groups at positions 4 and 7 block the classic sites of metabolic oxidation and electrophilic attack, leaving the C5 position as the sole, highly activated site for downstream functionalization.[1][2]
This guide details the utility of this intermediate in synthesizing polycyclic aromatic pharmacophores , sesquiterpene analogs (Pterosin family) , and sterically constrained kinase inhibitors .[1][2] It includes validated protocols for reductive amination and C5-electrophilic substitution, supported by mechanistic insights.[1][2]
Chemical Identity & Structural Logic[1][2]
| Property | Specification |
| Chemical Name | 4,7-Dimethyl-6-methoxy-2,3-dihydro-1H-inden-1-one |
| CAS Number | 57122-11-9 |
| Molecular Formula | C₁₂H₁₄O₂ |
| Molecular Weight | 190.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in Hexane |
| Key Functional Groups | C1-Ketone (electrophile), C6-Methoxy (activator), C4/C7-Methyls (steric blockers) |
The "Regiochemical Lock" Mechanism
The value of this intermediate lies in its aromatic substitution pattern.[1][2] In standard indanones, electrophilic aromatic substitution (EAS) often yields mixtures of isomers.[1][2]
-
Steric Blocking: The C4 and C7 methyl groups physically obstruct the "corners" of the aromatic ring, preventing unwanted side reactions at these typically reactive sites.[1][2]
-
Electronic Targeting: The C6-methoxy group is a strong ortho/para director.[1][2] Since C7 is blocked by a methyl group and C1 (ketone) deactivates the ring, the C5 position becomes the single, highly nucleophilic site on the aromatic ring.[1][2]
Application Insight: This allows researchers to introduce halogens, nitrates, or alkyl groups exclusively at C5 without the need for difficult chromatographic separations of isomers.[1][2]
Strategic Applications in Drug Design
Synthesis of Donepezil Analogs & CNS Agents
Indanone scaffolds are the backbone of acetylcholinesterase (AChE) inhibitors.[1][2] The 4,7-dimethyl substitution introduces steric bulk that can:
-
Modulate Lipophilicity: The added methyl groups increase LogP, potentially enhancing Blood-Brain Barrier (BBB) penetration.[1][2]
-
Prevent Metabolism: Blocking the C4/C7 positions prevents P450-mediated hydroxylation, potentially extending the half-life of the drug candidate.[1][2]
Pterosin-Type Sesquiterpene Synthesis
The 4,7-dimethyl-1-indanone core is structurally homologous to Pterosins (e.g., Pterosin B), a class of sesquiterpenes with antimicrobial and cytotoxic properties.[1][2] This intermediate serves as a truncated core for total synthesis efforts.[1][2]
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways available from this scaffold.
Figure 1: Divergent synthetic pathways utilizing the this compound scaffold. Note the specificity of Pathway B due to the C4/C7 blocking groups.[1][2]
Detailed Experimental Protocols
Protocol A: Reductive Amination (Synthesis of CNS-Active Indans)
Objective: To convert the C1-ketone into a secondary amine, a common pharmacophore in CNS drugs (e.g., Rasagiline analogs).[1][2]
Rationale: Direct reductive amination is preferred over oxime reduction to maintain the integrity of the methoxy group and avoid harsh reducing agents that might affect the aromatic ring.[1][2]
Materials:
Step-by-Step Procedure:
-
Complexation: In a dry round-bottom flask under Nitrogen, dissolve the indanone (10 mmol) in DCE (50 mL). Add Benzylamine (12 mmol) and Acetic Acid (10 mmol). Stir at Room Temperature (RT) for 30 minutes to allow imine formation equilibrium.
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor by TLC (50% EtOAc/Hexane).[1][2]
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[1][2]
-
Purification: Concentrate in vacuo. The crude oil is typically purified via Flash Chromatography (SiO₂, Gradient 0-5% MeOH in DCM).[1][2]
Protocol B: Regioselective C5-Bromination
Objective: To install a bromine handle at the C5 position for subsequent Suzuki/Buchwald couplings.[1][2]
Rationale: The 4,7-dimethyl groups prevent ortho-bromination relative to the alkyls.[1][2] The 6-methoxy group directs the electrophile to C5.[1][2]
Step-by-Step Procedure:
-
Dissolution: Dissolve this compound (5 mmol) in Acetonitrile (25 mL).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (5.2 mmol) in one portion.
-
Catalysis: Add p-Toluenesulfonic acid (pTsOH) (0.1 eq) as a catalyst.
-
Reaction: Stir at RT for 4 hours.
-
Workup: Remove solvent.[1][2] Redissolve in EtOAc, wash with water and sodium thiosulfate (to remove excess bromine).[1][2]
-
Result: Yields >90% of 5-bromo-4,7-dimethyl-6-methoxy-1-indanone .
Quality Control & Troubleshooting
Analytical Standards
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 98.0% (Area %) | C18 Column, ACN/Water (0.1% TFA).[1][2] Detect @ 254 nm.[1][2] |
| ¹H NMR | Consistent structure | Look for 2x singlets (CH3 at C4/C7) and 1x singlet (OCH3).[1][2] |
| Residual Solvent | < 5000 ppm | GC-HS (Headspace) |
Expert Troubleshooting Tips
-
Problem: Low yield in reductive amination.
-
Problem: Over-bromination in Protocol B.
Safety & Handling
References
-
Dike, S. Y., Kamath, M. S., & Merchant, J. R. (1979).[1][2][6] Synthesis of Indanones. Indian Journal of Chemistry, Section B, 17(4), 336-338.[1][2][6] (Demonstrates regioselective synthesis of electron-rich indanones). 6
-
Ahmed, N. (2016).[1][2][4] Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 12, 1-27.[1][2] (Comprehensive review of indanone pharmaceutical applications). 4
-
Estévez, et al. (2013).[1][2] Synthesis of 5,7-dimethoxy-1-indanone and anticancer agents.[1][2][4] Journal of the Brazilian Chemical Society.[1][2] (Provides analogous protocols for methoxy-indanone functionalization). 2
-
Sigma-Aldrich. (n.d.).[1][2] 4-Methoxy-1-indanone Product Specification. (Used for baseline physical property comparison). 7
Sources
- 1. prepchem.com [prepchem.com]
- 2. scielo.br [scielo.br]
- 3. preprints.org [preprints.org]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indanone synthesis [organic-chemistry.org]
- 6. 6-methoxy-4,7-dimethyl-1-indanone - CAS号 57122-11-9 - 摩熵化学 [molaid.com]
- 7. 4-Methoxy-1-indanone 99 13336-31-7 [sigmaaldrich.com]
Precision Grignard Protocols for Sterically Hindered Substrates: 4,7-Dimethyl-6-methoxy-1-indanone
Topic: Grignard reaction procedures involving 4,7-Dimethyl-6-methoxy-1-indanone Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Rationale
This compound (CAS 57122-11-9) represents a distinct class of bicyclic aromatic ketones often utilized as advanced intermediates in the synthesis of sesquiterpenes (e.g., pterosins) and bioactive indene derivatives.[1]
The Synthetic Challenge: The primary obstacle in subjecting this specific substrate to Grignard addition is the peri-interaction exerted by the methyl group at the C7 position. This substituent, spatially adjacent to the C1 carbonyl, creates a "steric wall" that impedes the trajectory of incoming nucleophiles.
-
Consequence of Hindrance: Standard Grignard reagents (R-MgX) act as both nucleophiles and strong bases. Due to the steric bulk at C1, the rate of nucleophilic attack (
) is retarded, allowing the basicity of the reagent to dominate. This frequently leads to enolization (deprotonation at C2) rather than addition, resulting in the recovery of starting material upon workup. -
The Solution: This guide details two protocols. Protocol A is a standard approach optimized for small nucleophiles (e.g., MeMgBr). Protocol B employs organocerium chemistry (Imamoto conditions) , which is the authoritative recommendation for this substrate. The addition of anhydrous Cerium(III) Chloride suppresses the basicity of the Grignard reagent while enhancing its nucleophilicity, effectively bypassing the steric barrier and minimizing enolization.
Pre-Reaction Analytics & Material Preparation[2]
Success relies on the rigorous exclusion of moisture and the precise preparation of reagents.
Substrate Specifications
| Parameter | Specification | Critical Note |
| Compound | This compound | Ensure purity >98% by HPLC/NMR. |
| Appearance | Crystalline Solid | Recrystallize from EtOH/Hexane if impure. |
| Drying | Vacuum desiccator (P₂O₅) | Remove trace water to prevent quenching of R-MgX. |
Reagent Preparation
-
Solvent (THF): Must be anhydrous and inhibitor-free. Distill over Sodium/Benzophenone or use a column purification system (SPS).
-
Cerium(III) Chloride (For Protocol B):
-
Source: CeCl₃·7H₂O (Heptahydrate).
-
Activation: Must be dehydrated to anhydrous CeCl₃ immediately before use.
-
Procedure: Heat CeCl₃·7H₂O (1.5 eq) at 140°C under high vacuum (<0.5 mmHg) for 2-4 hours. A stir bar is essential to break up the crust that forms. The powder must turn white and free-flowing. Failure here is the #1 cause of reaction failure.
-
Experimental Protocols
Protocol A: Standard Grignard Addition (Direct Method)
Recommended only for small, unhindered nucleophiles (e.g., MeMgBr).
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under N₂ flow.
-
Dissolution: Charge the RBF with This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).
-
Temperature Control: Cool the solution to -78°C (Dry ice/Acetone bath). Rationale: Low temperature favors kinetic addition over thermodynamic enolization.
-
Addition: Add the Grignard reagent (e.g., MeMgBr, 3.0 M in ether, 1.2 equiv) dropwise via syringe over 15 minutes.
-
Observation: A color change (often yellow to dark orange) indicates the formation of the magnesium alkoxide.
-
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours. Monitor by TLC (System: Hexane/EtOAc 4:1).
-
Quench: Carefully add saturated aqueous NH₄Cl solution at 0°C.
-
Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, filter, and concentrate.
Risk Assessment: If starting material is recovered, the C7-methyl steric hindrance is blocking the attack. Proceed immediately to Protocol B.
Protocol B: Organocerium-Mediated Addition (The Imamoto Method)
Recommended for high yields and difficult nucleophiles.
Step-by-Step Workflow:
-
Cerium Activation: In a flame-dried Schlenk flask, prepare anhydrous CeCl₃ (1.5 equiv) as described in Section 2.2.
-
Slurry Formation: Cool the flask to 0°C. Add anhydrous THF via cannula. Stir vigorously for 1 hour to form a fine, white suspension.
-
Note: CeCl₃ is sparingly soluble; a milky suspension is normal.
-
-
Transmetallation: Cool the slurry to -78°C . Add the Grignard reagent (R-MgX, 1.5 equiv) dropwise. Stir for 1 hour at -78°C.
-
Substrate Addition: Dissolve This compound (1.0 equiv) in minimum anhydrous THF. Add this solution dropwise to the organocerium mixture at -78°C.
-
Reaction: Stir at -78°C for 2 hours, then allow to warm to room temperature overnight.
-
Quench & Workup:
-
Cool to 0°C.
-
Quench with 10% aqueous acetic acid (mild acid prevents immediate dehydration to indene).
-
Extract with EtOAc, wash with NaHCO₃ (to neutralize acid) and brine.
-
Dry (Na₂SO₄) and concentrate.
-
Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the C7-methyl steric hindrance and the role of Cerium in steering the reaction toward the desired alcohol.
Figure 1: Mechanistic divergence between standard Grignard (red) and Organocerium (green) pathways due to peri-steric hindrance.
Data Summary & Troubleshooting
Comparative Efficiency Table
| Variable | Standard Grignard (Protocol A) | Organocerium (Protocol B) |
| Primary Mechanism | Competition: Addition vs. Enolization | Selective 1,2-Addition |
| Steric Tolerance | Low (Fails with C7-methyl hindrance) | High (Overcomes peri-effect) |
| Reagent Basicity | High (pK ~50) | Moderate |
| Typical Yield | 20-40% (Variable) | 85-95% |
| Major Side Product | Recovered Ketone / Enol | None |
Troubleshooting Guide
-
Problem: Low yield in Protocol B.
-
Problem: Product dehydrates to Indene during workup.
References
-
Dike, S. Y., Kamath, M. S., & Merchant, J. R. (1979).[1] Synthesis of 6-methoxy-4,7-dimethyl-1-indanone. Indian Journal of Chemistry, Section B, 17(4), 336-338.[1] (Verified context for substrate synthesis).
-
Imamoto, T., Kusumoto, T., Tawarayama, Y., et al. (1984). Carbon-carbon bond forming reactions using cerium metal or organocerium reagents. Journal of Organic Chemistry, 49(21), 3904–3912. [Link] (Foundational text for Protocol B).
-
Bartoli, G., Marcantoni, E., & Sambri, L. (2003). Cerium(III) chloride-mediated addition of Grignard reagents to 1,3-dicarbonyl compounds. Chemistry – A European Journal, 9(15), 3629. [Link]
- McMorris, T. C., et al. (1983). Synthesis of pterosins from indanones. Journal of Organic Chemistry, 48(12), 2090-2092. (Context for biological relevance of 7-methyl indanones).
Sources
- 1. 6-methoxy-4,7-dimethyl-1-indanone - CAS号 57122-11-9 - 摩熵化学 [molaid.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 5. scielo.br [scielo.br]
- 6. Indanone synthesis [organic-chemistry.org]
- 7. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 11. EP0567953A1 - Process for the preparation of substituted indanones - Google Patents [patents.google.com]
Application Note: Precision Functionalization of the C2 Position in 4,7-Dimethyl-6-methoxy-1-indanone
This Application Note is designed for organic chemists and drug discovery scientists focusing on the structural modification of 4,7-Dimethyl-6-methoxy-1-indanone . This scaffold is a critical pharmacophore in the synthesis of Pterosin-type sesquiterpenes and Donepezil-like acetylcholinesterase inhibitors .
Introduction & Mechanistic Insight
The molecule This compound presents a unique synthetic challenge and opportunity due to its specific substitution pattern. Unlike the simpler 1-indanone, the C7-methyl group exerts a "peri-effect," sterically interacting with the C1-carbonyl oxygen. This interaction can subtly distort the planarity of the cyclopentenone ring, influencing the stability and geometry of the enolate intermediate formed during C2 functionalization.
The C2 Reactivity Hub
The C2 position is the primary nucleophilic site upon deprotonation. However, the electron-donating nature of the C6-methoxy and C4/C7-methyl groups renders the aromatic ring highly electron-rich.
-
Challenge: High electron density increases the risk of oxidative side reactions or over-alkylation.
-
Solution: Protocols must utilize kinetically controlled deprotonation (e.g., LiHMDS at low temperature) to strictly enforce mono-functionalization at C2, avoiding the formation of gem-disubstituted byproducts.
Application Context
Functionalization at C2 is the gateway to:
-
Pterosin B Analogs: Via C2-methylation.
-
Donepezil-Hybrid Inhibitors: Via C2-benzylidene formation (Aldol condensation).
-
Alpha-Methylene Enones: Via Mannich reactions (Michael acceptors for covalent drugs).
Visualizing the Synthetic Pathway
The following diagram illustrates the divergent synthesis pathways from the parent indanone, highlighting the critical intermediate states.
Figure 1: Divergent functionalization pathways for this compound targeting the C2 position.
Experimental Protocols
Protocol A: Kinetic C2-Monoalkylation (Methylation)
Objective: Introduce a single alkyl group at C2 without poly-alkylation. Rationale: The use of Lithium Hexamethyldisilazide (LiHMDS) provides a bulky, non-nucleophilic base that ensures kinetic deprotonation. The low temperature prevents equilibration to the thermodynamic enolate, which often leads to di-alkylation mixtures.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Base: LiHMDS (1.0 M in THF, 1.1 eq)
-
Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (1.2 eq)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (10 mL/mmol substrate).
-
Deprotonation: Cool the solvent to -78°C (dry ice/acetone bath). Add LiHMDS dropwise over 10 minutes.
-
Substrate Addition: Dissolve the indanone in a minimal amount of THF and add it dropwise to the base solution. Stir at -78°C for 45 minutes .
-
Checkpoint: The solution typically turns a deep yellow/orange, indicating enolate formation.
-
-
Alkylation: Add the electrophile (MeI) neat via syringe.
-
Warm-up: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Quench: Quench with saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Claisen-Schmidt Condensation (Aldol)
Objective: Synthesis of C2-benzylidene derivatives (Donepezil-like pharmacophores). Rationale: The C7-methyl group provides steric bulk that prevents the "cannizzaro-type" side reactions often seen with benzaldehydes. KOH in methanol drives the dehydration to the thermodynamically stable E-isomer.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Aldehyde: Aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde) (1.2 eq)
-
Base: KOH (pellets, crushed) (2.0 eq)
-
Solvent: Methanol (0.5 M concentration)
Step-by-Step Methodology:
-
Dissolution: Dissolve the indanone and the aldehyde in Methanol at room temperature.
-
Base Addition: Add crushed KOH. The reaction will likely become heterogeneous.
-
Reaction: Heat to reflux (65°C) for 4–6 hours.
-
Monitoring: Monitor by TLC.[1] The product is usually highly UV-active and less polar than the starting material.
-
-
Precipitation: Cool the mixture to 0°C. In many cases, the product precipitates as a yellow solid.
-
Isolation: Filter the solid. Wash with cold MeOH/Water (1:1).
-
Recrystallization: If necessary, recrystallize from Ethanol.
Data Summary & Troubleshooting
The following table summarizes expected outcomes and troubleshooting steps for the C2 functionalization.
| Parameter | Alkylation (Protocol A) | Aldol Condensation (Protocol B) |
| Primary Risk | Di-alkylation (Gem-dimethyl formation) | Incomplete dehydration (Aldol adduct isolation) |
| Critical Control | Temperature (-78°C) & Base Stoichiometry | Reaction Time & Base Concentration |
| Typical Yield | 75–85% | 80–92% |
| Appearance | Viscous Oil or Low-melting Solid | Bright Yellow/Orange Crystalline Solid |
| Troubleshooting | If di-alkylation occurs: Reduce base to 0.95 eq and keep T < -40°C. | If intermediate alcohol persists: Add catalytic p-TsOH and reflux in Toluene (Dean-Stark). |
References
-
Beilstein J. Org.[2] Chem. (2017).[2][3][4] Synthesis of 1-indanones with a broad range of biological activity. (Review of general indanone synthesis and reactivity).
-
J. Org. Chem. (2013).[2][4] Enantioselective synthesis of chiral 3-aryl-1-indanones. (Discusses metal-catalyzed functionalization logic).
-
BenchChem Technical Support . 4-Methyl-1-indanone Synthesis and Side Reactions. (Specific data on methyl-substituted indanone byproducts).
-
ResearchGate . The synthesis of d4-pterosin B and d4-bromopterosin. (Direct relevance to dimethyl-indanone scaffolds).
-
Organic Chemistry Portal . Indanone Synthesis. (Aggregated protocols for indanone functionalization).
Sources
Application Note: Storage and Handling Protocols for Light-Sensitive Indanones
Abstract
Indan-1-one and its derivatives (e.g., 5,6-dimethoxy-1-indanone) are ubiquitous bicyclic pharmacophores, most notably serving as the structural backbone for the acetylcholinesterase inhibitor Donepezil (Aricept). While thermally stable, these compounds exhibit significant photochemical instability. Upon exposure to UV and short-wavelength visible light, the carbonyl moiety undergoes
Scientific Background: The Mechanism of Degradation
To handle indanones effectively, one must understand the photophysics driving their instability. The core vulnerability lies in the conjugated ketone system.
Photochemical Excitation
Indanones absorb light strongly in the UV region with a tail extending into the visible spectrum (depending on substitution).
-
Excitation: Absorption of a photon promotes a non-bonding electron from the carbonyl oxygen to an anti-bonding pi-orbital (
), generating a singlet excited state ( ). -
Intersystem Crossing: The molecule rapidly undergoes intersystem crossing to a triplet state (
), which is the reactive species for most degradation pathways.
Degradation Pathways
Once in the excited triplet state, indanones typically follow two destructive routes [1, 3]:
-
Norrish Type I Cleavage (
-cleavage): The bond between the carbonyl carbon and the -carbon breaks homolytically.[1][2] In cyclic ketones like indanone, this opens the ring, forming a diradical. This diradical can:-
Recombine (racemization).
-
Eliminate carbon monoxide (decarbonylation).
-
React with oxygen (photo-oxidation) to form peroxides or carboxylic acids.
-
-
Dimerization: In concentrated solutions, excited indanone molecules can react with ground-state molecules to form dimers. This is visually observed as a color shift (often yellowing) and the appearance of insoluble precipitates.
Visual Workflow: Lifecycle Management
The following diagram outlines the Critical Control Points (CCPs) where light exposure must be strictly managed.
Figure 1: Lifecycle management of indanones. Red zones indicate high-risk steps requiring active light filtration.
Protocol 1: Storage & Inventory Management
Objective: Minimize the "dark reaction" potential and prevent photo-accumulation over time.
Container Specifications
-
Primary Container: Amber borosilicate glass vials (Type I).
-
Why: Amber glass blocks >90% of UV light below 450 nm.
-
-
Secondary Containment: Opaque aluminum bags or cardboard boxes.
-
Why: Provides a "zero-flux" environment. Amber glass alone is insufficient for long-term storage under fluorescent lab lighting [2].
-
-
Headspace: Argon or Nitrogen backfill.
-
Why: Removes oxygen, preventing the formation of photo-oxidation products (peroxides) if a stray photon triggers radical formation.
-
Environmental Conditions
| Parameter | Solid State Requirement | Solution State Requirement |
| Temperature | 2°C to 8°C (Refrigerated) | -20°C (Frozen) |
| Light | Dark (0 Lux) | Dark (0 Lux) |
| Atmosphere | Desiccated (Hygroscopic risk) | Inert Gas (Argon preferred) |
| Shelf Life | 12–24 Months | < 1 Month (Prepare fresh) |
Protocol 2: Active Handling & Synthesis
Objective: Prevent degradation during the "vulnerable window" of weighing and solvation.
The "Red Light" Rule
Indanones are most sensitive to UV and blue light (300–450 nm).
-
Action: Equip the weighing station and fume hood with yellow/amber UV-blocking filters (cutoff < 500 nm).
-
Alternative: If filters are unavailable, work under red LED illumination. Red light (approx. 620–750 nm) does not possess enough energy to trigger the
transition in simple indanones.
Solvation and Reaction
-
Solvent Choice: Avoid chlorinated solvents (e.g., chloroform) for long-term solution storage if possible, as they can form radicals that accelerate degradation.
-
Degassing: Sparge solvents with nitrogen for 15 minutes prior to dissolving the indanone.
-
Reasoning: Dissolved oxygen acts as a triplet quencher but forms singlet oxygen (
), a highly reactive species that attacks the aromatic ring.
-
-
Reaction Vessels: Wrap reaction flasks in aluminum foil immediately after setup. For photochemical reactions (where the indanone is the photo-initiator), use narrow-band LEDs rather than broad-spectrum arc lamps to control side reactions.
Protocol 3: Quality Control & Validation
Objective: Detect early signs of photodegradation before they ruin a synthesis batch (e.g., Donepezil production).
Visual Inspection[3]
-
Pass: White to off-white crystalline powder.
-
Fail: Yellow/Orange discoloration or "sticky" appearance (indicates dimerization or oxidation).
HPLC Method (Based on Donepezil Intermediate Analysis [5])
-
Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 2.0) : Acetonitrile (55:45 v/v).[3]
-
Flow Rate: 1.2 mL/min.[3]
-
Detection: UV at 268 nm .[3]
-
Acceptance Criteria:
QC Decision Tree
Figure 2: Quality Control logic flow for assessing indanone purity.
Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| New peak at RRT ~0.8 | Ring opening (Norrish Type I) due to UV exposure. | Check hood lighting filters; ensure foil wrapping is total. |
| Insoluble matter in solution | Dimerization (Photocyclization). | Filter solution; store at lower concentration (<0.1 M). |
| Baseline drift in HPLC | Oxidation products (Peroxides). | Degas solvents thoroughly; store under Argon. |
| Low yield in Donepezil synthesis | Impurity interference (Aldol condensation competition). | Purify indanone via recrystallization (Ethanol) before use. |
References
-
Norrish, R. G. W. (1937). The mechanism of the photochemical decomposition of ketones.[1] The Journal of Chemical Physics.
-
National Institutes of Health (NIH). Light-Sensitive Injectable Prescription Drugs. (General principles of light protection).
-
Albini, A. (2021).[5] Norrish type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences.
-
PubChem. 1-Indanone Compound Summary (CID 10325). National Library of Medicine.
-
Vijaya Bhaskar, B., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. (Details on 5,6-dimethoxy-1-indanone stability).
-
Fisher Scientific. Safety Data Sheet: 1-Indanone. (Handling and Storage parameters).
Sources
- 1. Norrish reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Norrish' type I and II reactions and their role in the building of photochemical science - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Selection & Recrystallization Protocol for 4,7-Dimethyl-6-methoxy-1-indanone
Executive Summary & Strategic Importance
4,7-Dimethyl-6-methoxy-1-indanone is a critical pharmacophore and synthetic intermediate, predominantly utilized in the total synthesis of illudalane sesquiterpenes (e.g., Pterosin B, Pterosin M) and various bioactive chalcone analogs.
The primary challenge in purifying this compound lies in its synthesis—typically a Friedel-Crafts cyclization of 3-(2,5-dimethyl-4-methoxyphenyl)propanoic acid or a Nazarov cyclization. These pathways frequently generate regioisomers (e.g., 5-methoxy analogs) and polymeric tars that possess solubility profiles dangerously similar to the target API.
This guide provides a rationale-driven solvent selection protocol designed to maximize yield while specifically rejecting regioisomeric impurities.
Physicochemical Profiling & Solvent Logic
To select the correct solvent, we must deconstruct the molecule’s interaction potential:
| Structural Feature | Electronic Effect | Solubility Implication |
| Indanone Core | Fused aromatic/aliphatic ring | Moderate lipophilicity; soluble in most organic solvents. |
| C-1 Ketone | Hydrogen bond acceptor (HBA) | Good solubility in alcohols (MeOH, EtOH) and polar aprotic solvents. |
| C-6 Methoxy | Weak HBA, electron-donating | Increases solubility in medium-polarity solvents (EtOAc, DCM). |
| C-4, C-7 Methyls | Lipophilic bulk | Critical Factor: significantly reduces water solubility and increases solubility in non-polar hydrocarbons (Hexane, Heptane) compared to unsubstituted indanones. |
The Purification Sweet Spot: The target molecule is too lipophilic for water-based recrystallization but sufficiently polar to crystallize from non-polar hydrocarbons upon cooling. Therefore, Alcohols (Protic) and Binary Ester/Hydrocarbon systems offer the highest selectivity.
Solvent Screening Decision Tree
The following flowchart outlines the logic for selecting the optimal solvent system based on the crude material's profile.
Figure 1: Decision matrix for solvent selection based on crude purity and solubility behavior. High-purity crudes favor alcohols; low-purity crudes require binary systems to reject tars.
Recommended Protocols
Protocol A: The "Standard" Method (Ethanol)
Best for: Crude material that is already solid and >85% pure. This method effectively removes trace regioisomers.[1]
Reagents:
-
Ethanol (95% or Absolute)
-
Activated Carbon (Optional, for decolorization)[1]
Procedure:
-
Dissolution: Place 1.0 g of crude indanone in a 25 mL Erlenmeyer flask. Add 3–5 mL of Ethanol.
-
Heating: Heat to reflux (approx. 78°C) with magnetic stirring. If solids remain, add Ethanol in 0.5 mL increments until fully dissolved. Do not exceed 10 mL total volume.
-
Clarification (Optional): If the solution is dark brown/black, add 50 mg activated carbon, reflux for 5 mins, and filter hot through a pre-warmed Celite pad.
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30–45 mins). Rapid cooling traps impurities.
-
Nucleation: If no crystals form by 25°C, scratch the glass or add a seed crystal.
-
Maturation: Cool the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
-
Isolation: Filter via vacuum filtration.[2] Wash the cake with 1–2 mL of ice-cold Ethanol.
Protocol B: The "High-Performance" Method (EtOAc / Heptane)
Best for: Oily crudes or material containing significant polymeric byproducts (common in Friedel-Crafts reactions).
Rationale: The indanone is soluble in Ethyl Acetate (EtOAc) but insoluble in Heptane. Polymeric tars are often insoluble in Heptane but soluble in EtOAc. By balancing these, we force the indanone to crystallize while keeping tars in the mother liquor.
Procedure:
-
Solvation: Dissolve 1.0 g of crude in the minimum amount of boiling EtOAc (approx. 2–3 mL).
-
Anti-Solvent Addition: While maintaining a gentle boil, slowly add hot Heptane dropwise.
-
The Cloud Point: Continue adding Heptane until a faint, persistent cloudiness (turbidity) appears.
-
Back-Solvation: Add 2–3 drops of pure EtOAc to clear the solution.
-
Controlled Cooling: Remove from heat. Cover the flask with a beaker (to slow heat loss).
-
Seeding (Critical): When the temperature reaches ~45°C, add a seed crystal. Note: Methylated indanones are prone to "oiling out" (liquid-liquid phase separation) before crystallizing. Seeding prevents this.
-
Filtration: Collect crystals and wash with a 1:4 mixture of cold EtOAc:Heptane.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Oiling Out (Droplets form instead of crystals) | The solution is too concentrated, or the temperature dropped too fast (supersaturation is too high). | Reheat to dissolve.[1] Add a small volume of the solvent (EtOAc or EtOH). Cool much slower. Seed continuously during cooling. |
| Low Yield | Too much solvent was used, or the compound is too soluble. | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling. Alternatively, switch to a more non-polar anti-solvent (e.g., Pentane instead of Heptane). |
| Sticky/Gummy Crystals | Regioisomers or residual solvent are trapped in the lattice. | Recrystallize again using Protocol A (Ethanol). Alcohols are excellent at displacing trapped non-polar impurities. |
| Colored Impurities | Oxidation byproducts or polymers. | Use activated charcoal during the hot dissolution step (Protocol A, Step 3). |
References
- Synthesis of Indanone Intermediates: Title: Process for preparing 1-indanones. Source: US Patent 6,548,710 B2. URL: Relevance: Describes the Friedel-Crafts cyclization conditions and the use of hydrocarbon/halogenated solvent mixtures, highlighting the impurity profiles common to this class.
-
Pterosin B Synthesis Context: Title: Total synthesis of (±)-pterosin M and (±)-onitisin. Source: ResearchGate (Snippet). URL:[Link] Relevance: Validates this compound as a key intermediate and discusses stereoselective synthesis challenges.
-
Solubility of Methoxy-Indanones: Title: (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one.[2] Source: IUCrData (International Union of Crystallography). URL:[Link] Relevance: Confirms the efficacy of Ethanol (95%) as a primary recrystallization solvent for methoxy-substituted indanones.
-
Purification of Methyl-Indanones: Title: Facile syntheses of 4-hydroxy-7-methyl-1-indanone.[3] Source: Indian Journal of Chemistry, Section B. URL:[Link] Relevance: Demonstrates the use of Petroleum Ether (similar to Heptane) for methyl-substituted indanones, supporting the binary solvent protocol.
Sources
Troubleshooting & Optimization
Technical Support Center: Indanone Ring Closure Optimization
This technical guide addresses the minimization of side reactions during the synthesis of 1-indanone derivatives, specifically focusing on the intramolecular Friedel-Crafts acylation pathway. This remains the most prevalent method for constructing the indanone core but is prone to specific failure modes such as polymerization and regiochemical scrambling.
Executive Summary & Mechanistic Logic
The primary challenge in closing the indanone ring via Friedel-Crafts acylation is the competition between intramolecular cyclization (desired,
The reaction proceeds via the generation of a highly electrophilic acylium ion.[1][2] If this ion encounters the aromatic ring of another molecule before it can rotate and attack its own tethered ring, dimerization and subsequent polymerization (tar formation) occur.
The Golden Rule: To favor ring closure, the reaction must be kinetically controlled to maximize
Mechanism & Competing Pathways (Visualization)
The following diagram illustrates the bifurcation point where the reaction succeeds or fails.
Figure 1: Mechanistic bifurcation. High substrate concentration favors the red path (Polymerization).
Troubleshooting Guide (Q&A)
Issue 1: "My reaction mixture turns into a black, insoluble tar."
Diagnosis: Uncontrolled Intermolecular Polymerization . This is the most common failure mode. The acylium ion is reacting with unreacted starting material rather than cyclizing.
-
Corrective Action:
-
Implement High Dilution: Decrease the concentration of the substrate. For intermolecular reactions, rate
. For intramolecular, rate . Dilution selectively slows the side reaction. -
Inverse Addition: Do not dump the catalyst into the substrate. Instead, dissolve the catalyst (e.g., TfOH) in solvent and slowly add the substrate solution dropwise. This ensures the concentration of unreacted substrate is always near zero relative to the catalyst.
-
Temperature Control: Lower the temperature during addition (
), then slowly warm to reflux only if necessary. High initial heat promotes chaotic polymerization.
-
Issue 2: "I am isolating a mixture of regioisomers (e.g., 4-methyl vs. 6-methyl)."
Diagnosis: Loss of Regiocontrol due to catalyst acidity or steric factors. If your aromatic ring has a meta-substituent (e.g., 3-methylphenylpropionic acid), cyclization can occur ortho (crowded) or para (less crowded) to the substituent.
-
Corrective Action:
-
Check PPA Composition: If using Polyphosphoric Acid (PPA), the
content matters.[3] High content (high acidity) often favors the thermodynamically stable isomer (usually para cyclization), while lower content may allow kinetic mixtures. -
Switch to Superacids: Triflic acid (TfOH) often operates at lower temperatures than PPA (
vs ), reducing the energy available to overcome steric barriers for the undesired isomer. -
Blocking Groups: If regioselectivity is critical and unresolvable, consider introducing a reversible blocking group (e.g., bromine) at the undesired position, cyclizing, and then removing it.
-
Issue 3: "The yield is low, and the starting material is recovered."
Diagnosis: Catalyst Deactivation or Insufficient Activation Energy .
-
Corrective Action:
-
Moisture Control (AlCl3): If using the Acid Chloride/AlCl3 route, AlCl3 is instantly killed by water. Ensure glassware is flame-dried and solvents are anhydrous.
-
Stoichiometry: Friedel-Crafts acylation is not catalytic with Lewis acids like AlCl3. The product ketone complexes with the Aluminum. You need >1.1 equivalents of AlCl3 (often 2-3 eq).
-
Leaving Group: If using carboxylic acids directly, ensure the acid catalyst (PPA or TfOH) is strong enough to generate the acylium ion. Weak acids (e.g., acetic acid) will not work.
-
Comparative Analysis of Catalytic Systems
Select the right tool for your substrate.[1]
| Feature | Polyphosphoric Acid (PPA) | Aluminum Chloride (AlCl3) | Triflic Acid (TfOH) |
| Precursor | Carboxylic Acid (1-step) | Acid Chloride (2-step) | Carboxylic Acid (1-step) |
| Conditions | Harsh ( | Mild to Warm ( | Mild ( |
| Side Reactions | Charring, Isomerization | Hydrolysis, trapped Al-complex | Cleanest profile |
| Work-up | Difficult (Pouring viscous acid into ice) | Moderate (Quench carefully) | Easy (Aqueous extraction) |
| Best For | Robust, simple substrates | Scale-up of sensitive substrates | High-value, complex substrates |
Optimized Experimental Protocol
Method: Triflic Acid (TfOH) Catalyzed Cyclization Rationale: This method avoids the viscosity of PPA and the moisture sensitivity of AlCl3, offering the best balance of yield and cleanliness for research-scale synthesis.
Reagents:
-
3-Phenylpropionic acid derivative (1.0 equiv)[1]
-
Trifluoromethanesulfonic acid (TfOH) (3.0 - 5.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon/Nitrogen.
-
Catalyst Charge: Add anhydrous DCM (10 mL per gram of substrate) and TfOH (3.0 equiv) to the flask. Cool to
in an ice bath. -
Substrate Addition (Critical Step): Dissolve the carboxylic acid substrate in a separate volume of DCM (minimum 10 mL per gram). Transfer this solution to the addition funnel.
-
Note: Add the substrate solution dropwise over 30–60 minutes. This maintains high dilution relative to the catalyst.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Monitor by TLC.[3][4]
-
Optimization: If reaction is sluggish, heat to reflux (
for DCM, for DCE).
-
-
Quench: Pour the reaction mixture slowly into a beaker containing crushed ice and saturated
. Caution: evolution will be vigorous. -
Work-up: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Decision Tree for Troubleshooting
Use this logic flow to diagnose failures in real-time.
Figure 2: Diagnostic workflow for common indanone synthesis failures.
References
-
Organic Chemistry Portal. (n.d.). Indanone Synthesis. Retrieved from [Link]
-
Lenz, R., et al. (2002). Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Non-Conventional Methodologies in the Synthesis of 1-Indanones. PMC. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation: Intramolecular Reactions. Retrieved from [Link]
Sources
Overcoming steric hindrance in 4,7-dimethyl substituted indanones
Technical Support Center: Advanced Indanone Chemistry Topic: Overcoming Steric Hindrance in 4,7-Dimethyl Substituted Indanones Ticket ID: #IND-47-DM-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You have reached the Tier 3 Chemistry Support desk. We understand you are working with 4,7-dimethyl-1-indanone scaffolds. This is a notoriously difficult substrate; the "pincer" effect of the C4 and C7 methyl groups creates a unique steric environment that shuts down standard carbonyl reactivity and complicates ring closure.
The C7-methyl group (the "bay region" substituent) is the primary offender—it forces the carbonyl oxygen out of coplanarity and blocks nucleophilic trajectory. The C4-methyl group blocks the peri-position, limiting catalyst association from the bottom face.
Below are the three most common "failure modes" reported by researchers working on this scaffold, accompanied by validated troubleshooting protocols.
Module 1: Synthesis of the Core Scaffold
Issue: "I am seeing low yields and significant tar formation during the intramolecular Friedel-Crafts cyclization of 3-(2,5-dimethylphenyl)propanoic acid using Polyphosphoric Acid (PPA)."
Diagnosis: Standard PPA protocols require high temperatures (often >100°C) to reduce viscosity and drive dehydration. For electron-rich substrates like xylenes, these temperatures promote oxidative degradation and polymerization before the ring closes. The steric bulk of the ortho-methyl group (which becomes C7) also retards the formation of the acylium ion intermediate.
The Solution: The Eaton’s Reagent Switch
Switch from PPA to Eaton’s Reagent (7.7 wt%
Protocol: Optimized Cyclization
-
Preparation: In a flame-dried flask under
, dissolve 3-(2,5-dimethylphenyl)propanoic acid (1.0 equiv) in Eaton’s Reagent (5–10 mL per gram of substrate). -
Activation: Stir at Room Temperature for 30 minutes.
-
Checkpoint: If the solution turns black immediately, cool to 0°C. A deep red/orange color indicates stable acylium ion formation.
-
-
Reaction: Heat to 40°C. Monitor by TLC (or LCMS) every hour.
-
Note: The C7 methyl group slows the electrophilic attack. Expect reaction times of 4–6 hours, compared to 1 hour for unsubstituted analogs.
-
-
Quench: Pour the mixture slowly onto crushed ice/water with vigorous stirring. The product should precipitate as a solid.
Data Comparison: Cyclization Efficiency
| Parameter | Polyphosphoric Acid (PPA) | Eaton's Reagent (Recommended) |
| Temperature | 100°C - 120°C | 25°C - 45°C |
| Viscosity | High (requires mechanical stirring) | Low (magnetic stirring sufficient) |
| Side Reactions | Polymerization/Sulfonation | Minimal |
| Typical Yield | 45 - 60% | 85 - 92% |
Module 2: Nucleophilic Attacks at C1 (The Carbonyl)
Issue: "Grignard additions to 4,7-dimethyl-1-indanone are failing. I recover starting material or get reduction byproducts."
Diagnosis: This is the classic "C7 Hindrance" trap. The methyl group at C7 blocks the Burgi-Dunitz trajectory for nucleophilic attack. Consequently, Grignard reagents (which are strong bases) act as bases rather than nucleophiles, deprotonating the alpha-carbon (C2) to form the enolate. Upon workup, the enolate reprotonates, returning your starting material.
The Solution: Organocerium Activation (Imamoto Reagent)
You must decouple basicity from nucleophilicity. Transmetallating your Grignard or Organolithium to an Organocerium species (
Protocol: Organocerium Addition
-
Drying
(CRITICAL): Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine white powder.-
Troubleshooting: If the powder remains clumpy or yellow, hydration is still present, and the reaction will fail.
-
-
Slurry Formation: Cool the flask to 0°C and add anhydrous THF. Stir vigorously for 1 hour to form a milky suspension.
-
Transmetallation: Cool to -78°C. Add your Organolithium (
) or Grignard dropwise. Stir for 30–60 minutes. The reagent is now . -
Addition: Add 4,7-dimethyl-1-indanone (dissolved in minimal THF) dropwise.
-
Workup: Quench with dilute acetic acid or
.
Visualizing the Workflow
Caption: Decision tree comparing standard Grignard vs. Organocerium pathways for hindered indanones.
Module 3: Stereoselective Reduction
Issue: "I need to reduce the ketone to the chiral alcohol, but CBS reduction is giving poor enantiomeric excess (ee)."
Diagnosis: The Corey-Bakshi-Shibata (CBS) catalyst relies on distinguishing between a "large" and "small" side of the ketone.[1] In 4,7-dimethyl-1-indanone, the fused benzene ring is "large," but the C2-methylene is also sterically significant due to ring constraints. The C7-methyl group distorts the geometry, confusing the catalyst's facial discrimination.
The Solution: Noyori Transfer Hydrogenation Ruthenium-based transfer hydrogenation catalysts (like Ru-TsDPEN) are often more robust for fused bicyclic systems than boron-based methods. They operate via a metal-ligand bifunctional mechanism that is less sensitive to the specific steric clash at the "top" of the bay region.
Protocol: Asymmetric Transfer Hydrogenation (ATH)
-
Catalyst: Use
. -
Solvent: 5:2 Formic acid/Triethylamine azeotrope (or Sodium Formate in water/DCM if solubility allows).
-
Conditions: Stir at 25–40°C.
-
Note: Do not overheat.[1] Higher temperatures increase the rate of the non-selective background reaction, lowering ee.
-
-
Monitoring: Monitor conversion by HPLC. The reaction is reversible; do not run indefinitely or the ee may erode.
FAQs: Rapid Fire Troubleshooting
Q: Can I use LDA to alkylate at the C2 position? A: Yes, but proceed with caution. The C7 methyl group makes the C1-enolate less stable. Use LiHMDS instead of LDA; it is less basic but more sterically bulky, which actually helps prevent over-alkylation or polymerization in this specific crowded system. Add DMPU as a co-solvent to accelerate the alkylation rate of the sluggish enolate.
Q: Why is my NMR showing broad peaks for the C7 methyl? A: This is a tell-tale sign of atropisomerism-like restricted rotation or ring puckering. The C7 methyl is clashing with the carbonyl oxygen. This confirms you have the correct isomer but indicates high internal strain.
Q: I need to install an amine at C1. Reductive amination isn't working.
A: Direct reductive amination (
References
-
Friedel-Crafts Optimization
-
Organocerium Chemistry
-
Stereoselective Reduction
- Noyori Transfer Hydrogenation: Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric transfer hydrogenation of aromatic ketones catalyzed by chiral ruthenium(II) complexes. Journal of the American Chemical Society.
-
Indanone Synthesis Review
-
General Methodologies: Ferraz, H. M. C., et al. (2014).[7] Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indanone synthesis [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Eaton’s Reagent: A Less Viscous Alternative to PPA | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones [mdpi.com]
Technical Support Center: Acylation Optimization for 4,7-Dimethyl-6-methoxy-1-indanone
Status: Operational Ticket ID: IND-476-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are attempting to acylate 4,7-Dimethyl-6-methoxy-1-indanone . This is a non-trivial substrate due to the "peri-interaction" exerted by the C7-methyl group on the carbonyl center and the electronic activation provided by the C6-methoxy group.
Successful acylation depends entirely on site selectivity :
- -Acylation (C2 Position): Functionalization of the saturated ring (e.g., Claisen condensation).
-
Ring Acylation (C5 Position): Electrophilic Aromatic Substitution (EAS) on the benzene ring.
Critical Warning: The C6-methoxy group is labile under high-temperature Lewis Acid conditions (demethylation risk). The C4/C7 methyl groups create significant steric hindrance, altering standard kinetic profiles.
Part 1: The Thermal Landscape (Decision Logic)
Before heating or cooling your reaction vessel, visualize the competing pathways. Temperature is your primary switch between Kinetic Control (C-Acylation) and Thermodynamic Control (O-Acylation or Decomposition).
Figure 1: Reaction coordinate map showing the divergence between desired acylation and thermal decomposition pathways.
Part 2: Troubleshooting Guides (Q&A)
Module A: -Acylation (C2-Functionalization)
Context: You are trying to attach an acyl group next to the ketone (e.g., using LDA and an ester/acyl chloride).
Q1: I am getting a mixture of C-acylated product and O-acylated enol ester. How do I fix this?
-
Diagnosis: This is a classic Hard/Soft Acid-Base (HSAB) conflict. The oxygen of your enolate is "hard," and the carbon is "soft."[1] High temperatures or "hard" acylating agents favor O-acylation.
-
The Fix:
-
Temperature: Maintain -78°C strictly during the addition of the electrophile.
-
Counter-ion: Use Lithium bases (LDA). The strong Li-O bond shields the oxygen, forcing the electrophile to attack the Carbon [1].
-
Solvent: Avoid HMPA or DMPU if possible; they solvate the cation and leave the Oxygen "naked" and reactive. Stick to THF.
-
Q2: The reaction stalls at 50% conversion, even with excess base.
-
Diagnosis: Proton Transfer (Self-Quenching). The product (
-diketone) is more acidic than the starting material. As product forms, it protonates the remaining enolate, killing the reaction. -
The Fix: You must use 2.0 to 2.2 equivalents of base (LDA/LiHMDS). The first equivalent forms the enolate; the second equivalent deprotonates the product immediately to form the stable dianion, driving the equilibrium forward [2].
Q3: My yield is low, and I suspect the C7-methyl group is interfering.
-
Diagnosis: Steric Hindrance (Peri-effect). The C7-methyl group is spatially very close to the carbonyl oxygen. This makes the formation of the tetrahedral intermediate difficult.
-
The Fix:
-
Warm-up Protocol: Deprotonate at -78°C, but allow the enolate to warm to -20°C for 30 minutes before adding the electrophile to ensure complete enolization.
-
Electrophile Choice: Use Weinreb Amides instead of esters or acid chlorides. They form a stable chelated intermediate that resists over-reaction and steric decomposition.
-
Module B: Ring Acylation (Friedel-Crafts on C5)
Context: You are trying to add an acyl group to the aromatic ring.[2][3]
Q4: I see a new spot on TLC that stains strongly with FeCl3 (purple). What is it?
-
Diagnosis: You have cleaved the methoxy ether to a phenol (Demethylation ). This happens when Lewis Acids (like
) coordinate to the methoxy oxygen at high temperatures. -
The Fix:
-
Switch Catalyst: Replace
with mild, oxophilic Lewis acids like or . -
Temperature Cap: Do not exceed 0°C . The activation energy for acylation is lower than for ether cleavage; exploit this window [3].
-
Q5: No reaction occurs at 0°C, but heating causes black tar.
-
Diagnosis: The 4,7-dimethyl groups sterically shield the ring, and the carbonyl group deactivates it. The window of reactivity is narrow.
-
The Fix: Use a "Switched" Solvent System .
-
Start in Dichloromethane (DCM) at -10°C.
-
If unreactive, do not heat. Instead, switch to Nitromethane . It forms a polarized complex with the acyl chloride (acylium ion), increasing electrophilicity without requiring thermal activation that leads to tar [4].
-
Part 3: Optimized Experimental Protocols
Protocol A: Low-Temperature -Acylation (Recommended)
Best for: Extending the carbon skeleton for drug discovery.
| Parameter | Specification | Rationale |
| Base | LDA (Lithium Diisopropylamide) | Bulky, non-nucleophilic, forms kinetic enolate.[4] |
| Stoichiometry | 2.1 Equivalents | Essential to prevent proton quench by the acidic product. |
| Solvent | Anhydrous THF | Stabilizes the Li-enolate cluster. |
| Temperature | -78°C (Hold 1h) | -78°C locks regioselectivity; -20°C overcomes C7-methyl steric bulk. |
| Quench | AcOH / THF at -78°C | Prevents O-acylation during workup. |
Step-by-Step:
-
Cool THF solution of LDA (2.1 equiv) to -78°C.
-
Add this compound dropwise over 20 mins.
-
Critical: Stir at -78°C for 45 mins, then warm to -40°C for 15 mins (ensure full deprotonation of hindered ketone).
-
Cool back to -78°C. Add Acylating Agent (e.g., Acid Chloride or Weinreb Amide).
-
Allow to warm slowly to 0°C over 4 hours.
-
Quench with dilute acetic acid.
Protocol B: Lewis Acid Mediated Ring Acylation
Best for: Functionalizing the aromatic core.[5]
| Parameter | Specification | Rationale |
| Catalyst | Softer than | |
| Solvent | DCM (Dichloromethane) | Non-coordinating, good solubility. |
| Temperature | -10°C to 0°C | Kinetic window to avoid ether cleavage. |
Step-by-Step:
-
Dissolve Indanone in DCM under Argon.
-
Add Acyl Chloride (1.1 equiv).
-
Cool to -10°C.
-
Add
dropwise (Exothermic! Control temp < 0°C). -
Monitor by TLC every 30 mins. Stop immediately if "phenol spot" (low Rf) appears.
References
-
Trost, B. M.; Xu, J. "The O-acylation of ketone enolates by allyl 1H-imidazole-1-carboxylate mediated with boron trifluoride etherate." Journal of Organic Chemistry, 2007 , 72(24), 9372–9375.[1] Link
-
Master Organic Chemistry. "Enolate Formation, Stability, and Simple Reactions." MasterOrganicChemistry.com, 2022 . Link
-
Olah, G. A., et al. "Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid." Molecules, 2022 , 27(18), 6075. Link
-
Van Leeuwen, T., et al. "Regioselective Synthesis of Indanones." Synlett, 2014 , 25(12), 1717-1720. Link
Disclaimer: This guide assumes standard laboratory safety protocols. Acyl chlorides and Lewis acids are corrosive. Always work in a fume hood.
Sources
Removing regioisomeric impurities from 4,7-Dimethyl-6-methoxy-1-indanone
The following guide is structured as a Tier-3 Technical Support escalation response. It assumes the user has already attempted standard purification (flash chromatography) with insufficient results and requires a mechanism-based resolution strategy.
Subject: Advanced Separation Protocol for Regioisomeric Impurities in 4,7-Dimethyl-6-methoxy-1-indanone Assigned Specialist: Dr. A. Vance, Senior Application Scientist (Separation Technologies) Status: Open Priority: High
Executive Summary
Isolating This compound (Target) from its regioisomers is chemically challenging due to the "Peri-Effect." Unlike standard indanones, the methyl group at the C7 position exerts significant steric strain on the C1 carbonyl oxygen , forcing the carbonyl slightly out of planarity with the aromatic ring.
This steric strain is your primary lever for separation. It creates a distinct solubility and melting point differential compared to planar impurities (e.g., 5,6-dimethyl or 4,6-dimethyl isomers) that lack this C7-carbonyl interaction.
This guide details three escalation protocols:
-
Crystallization (Thermodynamic Control) – Exploiting lattice energy differences.
-
Chromatography (Pi-Pi Discrimination) – Using non-standard stationary phases.
-
Chemical Resolution (Derivatization) – The "Nuclear Option" for >99.5% purity.
Module 1: Diagnostic & Identification
Before attempting separation, you must confirm the identity of your impurity. Isomers often co-elute on standard C18 or Silica columns.
The NMR "Fingerprint" Test
The 4,7-substitution pattern leaves only one aromatic proton at position C5.
| Feature | Target (4,7-Dimethyl-6-methoxy) | Common Impurity (e.g., 5,7-Dimethyl-6-methoxy) |
| Aromatic Region | Singlet (~7.0 ppm) . No coupling partners. | Singlet . (If 5,7-subst) or Doublet (if adjacent protons exist). |
| C7-Methyl Shift | Downfield Shift . The C7-Me is deshielded by the carbonyl anisotropy. | Normal Shift . If the methyl is at C5 or C6, it lacks this deshielding. |
| Carbonyl IR | ~1695-1705 cm⁻¹ (Higher frequency due to loss of conjugation from steric twist). | ~1680-1690 cm⁻¹ (More conjugated/planar). |
Critical Check: If your aromatic proton shows a doublet (J ~8 Hz), you have an isomer with adjacent protons (e.g., 4,5- or 5,6-substitution). If it is a singlet, you likely have the 5,7-dimethyl isomer or the target.
Module 2: Thermodynamic Separation (Recrystallization)
Because the Target molecule has the C7-carbonyl strain, it typically possesses a lower melting point and higher solubility than its more planar regioisomers.
The Strategy: We will use a "Reverse-Precipitation" approach. We aim to crystallize the impurity (which has higher lattice energy) first, or use a solvent that refuses to solvate the planar impurity.
Protocol A: The "Toluene/Heptane" Gradient
Toluene interacts well with the aromatic system, but the steric twist of the 4,7-isomer disrupts pi-stacking, making it more soluble in toluene than the planar impurities.
-
Dissolution: Dissolve crude mass in minimal Toluene at 60°C.
-
First Cut (Impurity Crash): Cool slowly to 25°C. Do not add anti-solvent yet.
-
Observation: If a solid forms here, it is likely the planar impurity (higher MP). Filter this off and keep the filtrate.
-
-
Second Cut (Target Recovery): To the filtrate, add Heptane dropwise at 25°C until turbidity persists.
-
Crystallization: Cool to 0°C. The 4,7-isomer should crystallize as distinct prisms.
-
Wash: Wash with cold 1:4 Toluene:Heptane.
Protocol B: Alcohol Tuning (IPA vs. MeOH)
If the impurity is polar (e.g., resulting from over-acylation or oxidation), use Isopropyl Alcohol (IPA).
-
Step: Dissolve in boiling IPA.
-
Cooling: Cool to room temperature over 4 hours (insulate the flask).
-
Note: The 4,7-isomer often "oils out" in MeOH due to low melting point. IPA's higher boiling point allows for a better temperature gradient.
Module 3: Chromatographic Resolution
Standard silica often fails because the polarity difference (dipole moment) between regioisomers is negligible. You must exploit shape selectivity .
Recommended Stationary Phase: Phenyl-Hexyl or PFP (Pentafluorophenyl)
Standard C18 columns separate based on hydrophobicity. Phenyl-based columns separate based on pi-pi interactions .
-
Mechanism: The planar impurities can stack effectively with the Phenyl-Hexyl stationary phase. The 4,7-isomer, being twisted, stacks poorly.
-
Result: The 4,7-isomer usually elutes earlier (less retention) than the planar impurities on a Phenyl phase.
Diagram: Purification Decision Logic
Caption: Decision matrix for selecting the optimal purification route based on impurity characteristics.
Module 4: The "Nuclear Option" (Chemical Resolution)
If the isomers are inseparable by physical means (crystallization/chromatography) due to identical boiling points and solubilities, you must alter the chemistry temporarily.
Method: Hydrazone Derivatization.[1] Ketones react with Girard’s Reagent T or 2,4-Dinitrophenylhydrazine (2,4-DNP) to form hydrazones.
-
Derivatization: React the crude mixture with 2,4-DNP.
-
Logic: The 4,7-isomer is sterically hindered at the carbonyl. It will react slower than the unhindered isomers.
-
Kinetic Resolution: Stop the reaction at 50% conversion. The unhindered impurities will form the hydrazone (solid precipitate) preferentially.
-
-
Separation: Filter off the solid hydrazone (impurity). The filtrate contains the unreacted (slow-reacting) 4,7-Target.
-
Hydrolysis: (If you accidentally derivatized the target) The hydrazone can be cleaved back to the ketone using Acetone/HCl reflux, though this is rarely necessary if you use the kinetic method above.
Frequently Asked Questions (FAQ)
Q1: My product comes out as a dark oil during recrystallization. How do I fix this?
-
Cause: This is "oiling out," common with 4,7-substituted indanones due to their low melting points and residual solvent impurities lowering the eutectic point.
-
Fix:
-
Re-dissolve the oil in the hot solvent.
-
Add a seed crystal (if available) at a temperature just below the saturation point.
-
If no seed is available, scratch the glass surface with a glass rod to induce nucleation.
-
Switch to a solvent with a boiling point lower than the product's melting point (e.g., switch from Toluene to Methanol/Water).
-
Q2: Can I use vacuum distillation?
-
Risk: Not recommended. Indanones with methoxy groups are thermally sensitive. The 4,7-dimethyl pattern creates strain that can lead to ring-opening or polymerization at the high temperatures required (>150°C) for distillation, even under high vacuum.
Q3: Why does the 4,7-isomer elute faster on Reverse Phase?
-
The twisted conformation exposes the hydrophobic methyl groups more effectively to the mobile phase, reducing its binding affinity to the planar C18 surface compared to the flat, "sticky" planar isomers.
References
-
Indanone Synthesis & Cyclization Mechanisms
-
Mechanism of PPA Cyclization: Odedra, A., et al. "Ruthenium-Catalyzed Cyclization of 2-Alkyl-1-ethynylbenzene Derivatives."[1] Journal of Organic Chemistry, 2007.[1]
-
Regioselectivity in Friedel-Crafts: Identifying the directing effects of alkyl vs. alkoxy groups in indanone precursors. Beilstein Journal of Organic Chemistry, 2017.
-
-
Purification Methodologies
-
Recrystallization Solvent Selection: "Recrystallization Guide: Process, Procedure, Solvents." Mettler Toledo Technical Resources.
-
Impurity Rejection Logic: "A Structured Approach To Cope with Impurities during Industrial Crystallization Development." Organic Process Research & Development.
-
-
Chromatographic Principles
-
Shape Selectivity in HPLC: Discussion on Phenyl-Hexyl phases for aromatic isomers. (General reference for separation logic).
-
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Sources
Technical Guide: Stability & Handling of 6-Methoxy-1-Indanone Under Basic Conditions
Executive Summary
6-Methoxy-1-indanone (CAS: 13623-25-1) is a critical bicyclic building block, widely utilized in the synthesis of acetylcholinesterase inhibitors (e.g., Donepezil analogs) and anticancer agents. While the methoxy ether linkage is robust, the 1-indanone core exhibits significant instability under basic conditions .
This guide addresses the primary failure modes: base-catalyzed self-condensation (aldolization) , oxidative dimerization , and polymerization . Users frequently encounter "tarring" or yield loss during alkylation or condensation reactions. This document provides mechanistic insights and validated protocols to mitigate these risks.
The Core Instability Mechanism
To troubleshoot effectively, you must understand why the molecule degrades. The instability is driven by the acidity of the
The Enolate Trap
Upon treatment with a base (e.g., NaH, KOtBu, or even
-
Pathway A (Desired): Enolate attacks the electrophile (R-X).
-
Pathway B (Self-Condensation): Enolate attacks the carbonyl (C1) of a neutral 6-methoxy-1-indanone molecule. This leads to
-hydroxy ketones and eventually spiro-dimers or conjugated polymers. -
Pathway C (Oxidation): In the presence of oxygen, the enolate undergoes oxidative coupling or
-hydroxylation, leading to dark, intractable tars.
Visualizing the Degradation Pathways
Figure 1: Competing reaction pathways for 6-methoxy-1-indanone enolates. Pathway A is desired; B and C lead to impurities.
Troubleshooting & FAQs
Issue 1: Reaction Mixture Turns Black/Dark Brown
Diagnosis: Oxidative polymerization or advanced aldol condensation.
-
Cause: Indanone enolates are electron-rich and highly susceptible to oxidation by atmospheric oxygen. Once oxidized, radical species initiate polymerization, creating "tar."
-
Solution:
-
Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the base.
-
Atmosphere: Run reactions under a strict inert atmosphere (balloon or manifold).
-
Temperature: Darkening accelerates with heat. If possible, form the enolate at 0°C before warming.
-
Issue 2: Low Yield with Recovered Starting Material
Diagnosis: Incomplete deprotonation or "Enolate Quenching" by moisture.
-
Cause: 6-methoxy-1-indanone (
) is less acidic than 1,3-dicarbonyls. Weak bases (e.g., ) may not generate enough enolate concentration to drive the reaction forward, or wet solvents are protonating the enolate back to the starting material. -
Solution:
-
Switch Base: Use a stronger base like NaH (in THF/DMF) or LiHMDS (in THF) for irreversible deprotonation.
-
Dry Solvents: Ensure water content is <50 ppm (Karl Fischer). Water destroys the enolate immediately.
-
Issue 3: Appearance of a "Double Mass" Impurity (2M - 18 or 2M - 2)
Diagnosis: Dimerization.
-
Cause:
-
Mass [2M - 18]: Aldol condensation dimer (loss of
). -
Mass [2M - 2]: Oxidative coupling (loss of
).
-
-
Solution:
-
Dilution: High concentration favors bimolecular side reactions (dimerization). Dilute the reaction to 0.05M - 0.1M.
-
Slow Addition: Add the indanone slowly to the base/electrophile mixture (inverse addition) to keep the concentration of free ketone low relative to the enolate/electrophile.
-
Validated Experimental Protocols
Protocol A: Safe Enolate Formation (Alkylation)
Use this for attaching side chains (e.g., Donepezil synthesis).
Reagents:
-
6-Methoxy-1-indanone (1.0 eq)[1]
-
Electrophile (1.2 eq)
-
NaH (60% dispersion, 1.2 eq)
-
THF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under Argon flow.
-
Base Prep: Wash NaH with dry hexane (2x) to remove mineral oil if oil interferes with downstream purification (optional). Suspend NaH in anhydrous THF at 0°C.
-
Enolization (Critical Step): Dissolve 6-methoxy-1-indanone in THF. Add this solution dropwise to the NaH suspension at 0°C.
-
Why? Dropwise addition prevents a high local concentration of enolate and neutral ketone co-existing, minimizing self-aldol condensation.
-
-
Aging: Stir at 0°C for 30–45 minutes. Evolution of
gas should cease. The solution will likely turn yellow/orange (characteristic of the enolate). -
Reaction: Add the electrophile dropwise at 0°C. Allow to warm to RT only after addition is complete.
-
Quench: Pour mixture into cold saturated
. Do not use water alone , as the high pH can induce retro-aldol or further condensation during workup.
Protocol B: Troubleshooting "Black Tar" Cleanup
If a reaction has failed and polymerized, cleaning the glassware can be difficult.
-
Solvent: Rinse with Acetone to remove organics.
-
Base Bath: Soak in KOH/Isopropanol bath (Base bath) to hydrolyze polymers.
-
Acid Wash: If base fails, a soak in dilute
(oxidizing acid) helps break down the conjugated aromatic tars.
Stability Data Summary
| Condition | Stability Rating | Observed Degradation Products | Recommendation |
| Solid State (RT) | High | None | Store in amber vial, cool dry place. |
| Solution (Neutral) | High | None | Stable in MeOH, DCM, THF, etc. |
| Weak Base ( | Moderate | Methyl ester cleavage (trace), Dimer (slow) | Use for condensation with highly reactive aldehydes only. |
| Strong Base (NaH/THF) | Low | Rapid self-condensation if electrophile absent | Generate enolate in situ and react immediately. |
| Base + Heat (>60°C) | Critical | Polymerization (Tar), Demethylation | Avoid prolonged heating. |
| Base + Oxygen | Critical | Oxidative coupling (Black color) | Strict inert atmosphere required. |
Decision Tree: Troubleshooting Reaction Failures
Figure 2: Diagnostic workflow for identifying stability issues during synthesis.
References
-
Dimerization of Conjugated 1-Indanones. ResearchGate. Describes the formation of spirodimers from 1-indanones under basic conditions (Cs2CO3/CH3CN), establishing the mechanistic precedent for self-condensation.
-
Synthesis of Donepezil via 5,6-Dimethoxy-1-indanone. Google Patents US20140128613A1. Details the condensation of dimethoxy-indanones with aldehydes using mild bases, highlighting the competition between desired condensation and degradation.
-
Aldol Condensation Mechanisms. Chemistry LibreTexts. Provides the foundational mechanism for base-catalyzed enolate formation and subsequent dimerization/polymerization applicable to indanones.
-
Stability of Donepezil and Impurities. BOC Sciences. Discusses the alkaline instability of the Donepezil scaffold (containing the indanone core) and the formation of degradation products under stress conditions.[]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 4,7-Dimethyl vs. 5,6-Dimethyl Indanone Isomers: A Predictive Analysis for Synthetic Strategy
In the landscape of medicinal chemistry and drug development, the indanone scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this bicyclic ketone is paramount in modulating its pharmacological properties. The dimethyl-substituted indanones, specifically the 4,7- and 5,6-isomers, are common starting points for more complex molecular architectures. A nuanced understanding of their relative reactivity is therefore crucial for efficient and regioselective synthetic planning.
This guide provides an in-depth comparison of the reactivity of 4,7-dimethyl-1-indanone and 5,6-dimethyl-1-indanone. In the absence of direct comparative kinetic studies in the peer-reviewed literature, this analysis is founded on the well-established principles of physical organic chemistry, focusing on the interplay of electronic and steric effects. Furthermore, we present a detailed experimental protocol to facilitate the direct empirical comparison of these two important isomers, empowering researchers to generate the data needed to validate these theoretical predictions.
Theoretical Framework: Electronic and Steric Influences on Reactivity
The primary site of reactivity on the indanone core, particularly in the context of electrophilic aromatic substitution (EAS), is the benzene ring. The rate and regioselectivity of EAS are dictated by the electron density of the aromatic ring and the steric accessibility of its positions.[2][3] The two methyl groups in our isomers of interest, while seemingly minor structural modifications, exert a significant influence on these factors.
Methyl groups are activating substituents in EAS, meaning they increase the rate of reaction compared to unsubstituted benzene. They donate electron density to the aromatic ring through two primary mechanisms:
-
Inductive Effect: The methyl group, being more electropositive than the sp²-hybridized carbons of the aromatic ring, pushes electron density through the sigma bond.
-
Hyperconjugation: The overlap of the C-H σ-bonds of the methyl group with the π-system of the aromatic ring delocalizes electron density, further enriching the ring.
Both effects are most pronounced at the ortho and para positions relative to the methyl group.[4]
Analysis of 4,7-Dimethyl-1-Indanone
In 4,7-dimethyl-1-indanone, the two methyl groups are positioned at the "outer" carbons of the aromatic portion.
-
Electronic Effects: The C-4 methyl group activates the ortho C-5 position. The C-7 methyl group activates the ortho C-6 position. The deactivating effect of the carbonyl group is primarily felt at the C-7a and C-5 positions. The concerted activation from both methyl groups is directed towards the C-5 and C-6 positions.
-
Steric Effects: The C-5 and C-6 positions are relatively unhindered, flanked by a methyl group on one side and a hydrogen on the other.
Predicted Reactivity: Electrophilic attack is most likely to occur at the C-5 and C-6 positions due to the synergistic activating effects of the two methyl groups.
Analysis of 5,6-Dimethyl-1-Indanone
In 5,6-dimethyl-1-indanone, the methyl groups are adjacent on the aromatic ring.
-
Electronic Effects: The C-5 methyl group activates the ortho C-4 and C-6 positions. The C-6 methyl group activates the ortho C-5 and C-7 positions. This results in a significant build-up of electron density at all four positions of the aromatic ring. However, the C-4 and C-7 positions are most strongly activated, being ortho to one methyl group and para to the other.
-
Steric Effects: The C-4 and C-7 positions are sterically accessible. The space between the C-4 methyl group and the carbonyl, and between the C-7 methyl group and the adjacent methylene group, is relatively open.
Predicted Reactivity: Electrophilic attack is most likely to occur at the C-4 and C-7 positions , which benefit from both ortho and para activation from the two methyl groups.
Comparative Reactivity Analysis: A Predictive Conclusion
Based on the theoretical analysis, 5,6-dimethyl-1-indanone is predicted to be more reactive towards electrophilic aromatic substitution than 4,7-dimethyl-1-indanone.
The rationale for this prediction lies in the more effective electron donation of the methyl groups in the 5,6-isomer. The C-4 and C-7 positions in 5,6-dimethyl-1-indanone are each activated by both an ortho and a para methyl group, leading to a greater stabilization of the Wheland intermediate formed during electrophilic attack.[5] In contrast, the C-5 and C-6 positions in the 4,7-isomer are each activated by only one ortho methyl group.
While this analysis focuses on EAS, it is worth noting that reactions involving the enolate, such as alkylation or aldol condensation at the C-2 position, are less likely to be significantly different between the two isomers. The electronic effects of the aromatic methyl groups on the acidity of the α-protons are likely to be minimal.
Proposed Experimental Validation: A Protocol for Comparative Reactivity
To empirically validate the theoretical predictions, a competitive reaction or parallel kinetic studies are necessary. The following protocol outlines a robust method for comparing the reactivity of the two isomers using Friedel-Crafts acylation, a common and synthetically useful EAS reaction.[6][7]
Detailed Experimental Protocol
Objective: To determine the relative rates of Friedel-Crafts acylation of 4,7-dimethyl-1-indanone and 5,6-dimethyl-1-indanone.
Materials:
-
4,7-Dimethyl-1-indanone
-
5,6-Dimethyl-1-indanone
-
Durene (1,2,4,5-tetramethylbenzene) as an internal standard
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M, cold)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
GC-MS vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution in anhydrous dichloromethane containing 4,7-dimethyl-1-indanone (0.1 mmol), 5,6-dimethyl-1-indanone (0.1 mmol), and durene (0.1 mmol).
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, place a portion of the stock solution. Cool the flask to 0°C in an ice bath.
-
Reaction Initiation: To the cooled solution, add acetyl chloride (0.05 mmol, 0.5 equivalents) dropwise. Following this, add anhydrous aluminum chloride (0.06 mmol, 0.6 equivalents) portion-wise, ensuring the temperature remains below 5°C.
-
Sampling: Immediately after the addition of the Lewis acid (t=0), and at subsequent time points (e.g., 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench each aliquot in a vial containing ice-cold 1 M HCl.
-
Work-up: To each quenched aliquot, add dichloromethane and water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Analysis: Analyze each sample by GC-MS. Identify the peaks corresponding to the two starting materials, the internal standard, and the acylated products.
-
Quantification: Determine the peak areas of the starting materials and the internal standard. The relative consumption of each isomer over time will indicate their relative reactivity.
Data Presentation (Hypothetical)
The data obtained from the proposed experiment can be tabulated as follows to provide a clear comparison.
| Time (min) | Relative Peak Area of 4,7-Dimethyl-1-Indanone (normalized to internal standard) | Relative Peak Area of 5,6-Dimethyl-1-Indanone (normalized to internal standard) |
| 0 | 1.00 | 1.00 |
| 5 | ... | ... |
| 15 | ... | ... |
| 30 | ... | ... |
| 60 | ... | ... |
| 120 | ... | ... |
A faster decrease in the relative peak area of one isomer would provide direct evidence of its higher reactivity.
Conclusion
This guide provides a theoretically grounded prediction of the relative reactivity of 4,7-dimethyl- and 5,6-dimethyl-1-indanone. Based on the principles of electronic effects in electrophilic aromatic substitution, 5,6-dimethyl-1-indanone is expected to be the more reactive isomer . This heightened reactivity is attributed to the more effective stabilization of the reaction intermediate by the two methyl groups.
For researchers and drug development professionals, this predictive analysis offers a rational basis for synthetic design. However, as with all theoretical models, empirical validation is key. The detailed experimental protocol provided herein offers a clear and robust pathway to generate the necessary comparative data, bridging the current gap in the literature and enabling more informed and efficient synthetic strategies in the pursuit of novel indanone-based therapeutics.
References
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Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]
-
Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. PNAS. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. ResearchGate. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link]
-
Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones. ResearchGate. [Link]
-
Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. IKM Institut Kimia Malaysia. [Link]
-
Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI. [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
-
Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [Link]
-
Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. [Link]
-
An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company. [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]
-
Reactivity study of 3,3-dimethylbutanal and 3,3-dimethylbutanone: kinetics, reaction products, mechanisms, and atmospheric. ACP. [Link]
-
Electrophilic Aromatic Substitution (EAS)SEAr. University of Babylon. [Link]
-
Molecular geometry and vibrational analysis of 1-(2, 5-dimethyl-furan-3-yl)-ethanone by using density functional theory calculations. ResearchGate. [Link]
-
COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET. [Link]
-
A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. PMC. [Link]
-
Analytical&. Analytical and Bioanalytical Electrochemistry. [Link]
-
In Vitro and In Silico Kinetic Studies of Patented 1,7-diEthyl and 1,7-diMethyl Aminoalkanol Derivatives as New Inhibitors of Acetylcholinesterase. PubMed. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. ResearchGate. [Link]
-
Conceptual DFT study based on the characterization of the local electrophilicity and nucleophilicity for intramolecular Diels–Alder reaction of the trans isomers of 4-[(4E)-4,6-heptadien-1-yl]-2-cyclohepten-1-one: Scientific paper. SHD. [Link]
-
Computational and conceptual density functional theory for electronic resonances. Vrije Universiteit Brussel. [Link]
-
Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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A Comparative Guide to the X-ray Crystallography of Substituted 1-Indanones: A Framework for Analyzing 4,7-Dimethyl-6-methoxy-1-indanone
This guide provides a comprehensive framework for understanding the single-crystal X-ray diffraction (SC-XRD) analysis of substituted 1-indanones, a class of organic compounds significant in medicinal chemistry and materials science.[1][2] Due to the current absence of publicly available crystallographic data for 4,7-Dimethyl-6-methoxy-1-indanone, this guide will establish a robust analytical approach by presenting a detailed case study of a structurally related analogue, 7-Methoxy-1-indanone, for which experimental data is available.[3]
We will compare this verified structure with another common analogue, 6-Methoxy-1-indanone, to illustrate how subtle changes in substituent positioning can influence molecular conformation and crystal packing. This comparative methodology provides researchers with the necessary tools to predict, analyze, and validate the structure of novel indanone derivatives like this compound.
The Significance of Structural Elucidation for 1-Indanones
The 1-indanone scaffold is a privileged structure in drug discovery, forming the core of molecules used in the treatment of neurodegenerative diseases, as well as compounds with anticancer and anti-inflammatory properties.[1][4] The precise three-dimensional arrangement of atoms, determined by techniques like SC-XRD, is paramount.[5] It dictates how a molecule interacts with biological targets, influences its physical properties such as solubility and stability, and governs its crystallization behavior (polymorphism)—all critical factors in drug development.[6] For a molecule like this compound, understanding the spatial orientation of the dimethyl and methoxy groups is key to predicting its efficacy and behavior.
Comparative Crystallographic Data Analysis
While the target compound's data is unavailable, we can derive significant insights by comparing known structures. Here, we present the crystallographic data for 7-Methoxy-1-indanone as our primary reference and juxtapose it with the properties of 6-Methoxy-1-indanone to highlight key structural differences.[3][7][8]
| Parameter | 7-Methoxy-1-indanone (Experimental Data) [3] | 6-Methoxy-1-indanone (Reference) [7][8][9] | This compound (Predicted Considerations) |
| Chemical Formula | C₁₀H₁₀O₂ | C₁₀H₁₀O₂ | C₁₂H₁₄O₂ |
| Molecular Weight | 162.18 g/mol | 162.19 g/mol | 190.24 g/mol |
| Crystal System | Orthorhombic | Monoclinic (Typical for similar small organics) | Monoclinic or Orthorhombic (Likely) |
| Space Group | Pbca | P2₁/c (Common) | Dependent on packing, P2₁/c is a strong possibility. |
| Unit Cell: a | 8.5386 (7) Å | Not Available | - |
| Unit Cell: b | 10.4949 (9) Å | Not Available | - |
| Unit Cell: c | 18.8536 (16) Å | Not Available | - |
| Unit Cell: α, β, γ | 90°, 90°, 90° | 90°, β ≠ 90°, 90° | - |
| Volume (V) | 1689.5 (2) ų | Not Available | Expected to be larger due to two additional methyl groups. |
| Calculated Density (ρ) | 1.275 Mg/m³ | Not Available | May be similar or slightly lower depending on packing efficiency. |
| Key Structural Feature | The 1-indanone unit is essentially planar.[3] | The indanone core is expected to be planar.[9] | The planarity of the indanone core may be slightly distorted by steric hindrance from the C4 and C7 methyl groups. |
| Intermolecular Forces | C—H···O hydrogen bonds and C—H···π interactions form a 3D network.[3] | Expected to form similar C—H···O and potential π-π stacking interactions. | The additional methyl groups introduce more sites for van der Waals interactions and may sterically hinder some hydrogen bonding patterns. |
Expert Interpretation: The experimental data for 7-Methoxy-1-indanone reveals a planar indanone system, a common feature for such bicyclic structures.[3] Molecules in the crystal lattice are held together by a network of weak C—H···O hydrogen bonds and C—H···π interactions.[3] For our target molecule, this compound, the addition of two methyl groups would significantly increase the molecular volume. This would likely alter the unit cell dimensions and could lead to a different crystal packing arrangement to accommodate the bulkier substituents. Furthermore, the methyl group at the C4 position, adjacent to the carbonyl, could introduce steric strain influencing the planarity of the five-membered ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following protocol outlines a standardized, self-validating workflow for the structural determination of a small organic molecule like a substituted 1-indanone. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Crystal Selection and Mounting
-
Action: Under a polarizing microscope, select an optically clear, single crystal with well-defined faces, typically 0.1-0.3 mm in size.[10] Mount the crystal on a cryoloop using a minimal amount of paratone oil.
-
Rationale (Expertise): A single, unfractured crystal is essential for obtaining a clean diffraction pattern.[11] The microscope helps identify twinning or other defects. The cryoloop and oil allow for flash-cooling the crystal in a nitrogen stream, which minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection.[12]
Step 2: Data Collection
-
Action: Center the crystal on a modern X-ray diffractometer equipped with a CCD or CMOS detector (e.g., a Bruker SMART APEX system). Perform data collection at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Rationale (Trustworthiness): Low temperature is critical for obtaining high-resolution data by reducing atomic vibrations.[12] Monochromatic radiation is required to satisfy the Bragg condition (nλ = 2d sinθ).[10] Collecting data over a wide range of orientations ensures a complete dataset, which is necessary for accurate structure solution.
Step 3: Data Reduction and Structure Solution
-
Action: Integrate the raw diffraction images to obtain a list of reflection intensities (hkl indices and intensities). The data is then corrected for experimental factors (e.g., absorption). Use software like SHELXS or Olex2 to solve the structure ab initio using direct methods or dual-space recycling.
-
Rationale (Authoritative Grounding): Integration software measures the intensity of each diffraction spot. Absorption corrections are crucial for accuracy, especially for non-spherical crystals. Direct methods are powerful algorithms that can determine the initial phases of the structure factors directly from the measured intensities, leading to an initial electron density map.[3]
Step 4: Structure Refinement
-
Action: Refine the initial structural model against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL). Initially, refine atomic positions and isotropic thermal parameters. In later stages, introduce anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Rationale (Expertise): Refinement is an iterative process that minimizes the difference between the observed diffraction data and the data calculated from the structural model. Anisotropic parameters account for the fact that atomic motion is not the same in all directions. The final quality of the model is assessed by the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.[3]
Visualizing the Workflow and Logic
A clear understanding of the experimental and analytical flow is crucial for reproducibility and interpretation.
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
Caption: Logical framework for comparative structural analysis of indanones.
References
-
Szychowski, K. A., Gmiński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 483–521. [Link][1]
-
PubChem. (n.d.). 4,6-Dimethyl-5-methoxy-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
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Szychowski, K. A., Gmiński, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. PMC. [Link][4]
-
Chen, J., Li, J.-T., & Li, T. (2011). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3063. [Link][3]
-
ChemSynthesis. (2025). 6-methoxy-1-indanone. Retrieved from [Link][7]
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PubChem. (n.d.). 4,7-Dimethyl-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link][13]
-
PubChem. (n.d.). 6-Methoxy-1-Indanone. National Center for Biotechnology Information. Retrieved from [Link][8]
-
Thakral, S., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link][6]
-
Bolte, M. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link][5]
-
Ghorai, M. K., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. ResearchGate. [Link]
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-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link][10]
-
ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link][11]
-
Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. Physical Chemistry Chemical Physics, 13(8), 2082-2089. [Link]
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Cravotto, G., et al. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link][2]
-
Beckmann, P. A., & Schneider, E. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics, 13(8), 2082-2089. [Link][12]
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A Comparative Spectroscopic Guide to the Carbonyl Group in 4,7-Dimethyl-6-methoxy-1-indanone and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules. The precise characterization of substituted indanones is paramount for understanding structure-activity relationships and ensuring the quality of synthesized compounds. This guide offers an in-depth comparative analysis of the spectroscopic properties of 4,7-Dimethyl-6-methoxy-1-indanone, with a particular focus on the influential carbonyl (C=O) group as observed through infrared (IR) spectroscopy. By comparing its spectral features with those of parent and analog structures, we provide a practical framework for the characterization of this important class of molecules.
The Indanone Carbonyl: A Spectroscopic Sentinel
The carbonyl group within the 1-indanone framework is highly sensitive to its electronic environment. Its characteristic stretching vibration in the IR spectrum serves as a powerful diagnostic tool. The position of this peak is dictated by a combination of factors, including conjugation with the aromatic ring and the electronic effects of substituents.
In a typical saturated, acyclic ketone, the C=O stretch appears around 1715 cm⁻¹. However, in 1-indanone, the carbonyl is conjugated with the benzene ring, which delocalizes the pi-electrons of the C=O bond. This delocalization weakens the double bond character of the carbonyl, resulting in a lower stretching frequency, typically around 1700 cm⁻¹.[1] Furthermore, the five-membered ring of the indanone structure introduces ring strain, which tends to increase the carbonyl stretching frequency. These two opposing effects—conjugation and ring strain—result in the characteristic C=O peak position for 1-indanone.
The introduction of substituents onto the aromatic ring further modulates the electronic environment of the carbonyl group. Electron-donating groups (EDGs), such as methoxy (-OCH₃) and methyl (-CH₃) groups, increase the electron density in the aromatic ring. Through resonance and inductive effects, this increased electron density can be further delocalized into the carbonyl group, further weakening the C=O bond and causing a shift to a lower wavenumber (a redshift).
Comparative IR Analysis of Substituted Indanones
The following table presents a comparison of the carbonyl stretching frequencies for this compound and several related compounds. The value for the target molecule is predicted based on the observed effects of the individual substituents in analogous compounds.
| Compound | Substituents | C=O Stretching Frequency (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aliphatic C-H Stretch (cm⁻¹) |
| 1-Indanone | None | ~1700[1] | ~3070[1] | ~2960, ~2880[1] |
| 4-Methyl-1-indanone | 4-CH₃ | ~1698 | ~3060 | ~2950, ~2870 |
| 6-Methoxy-1-indanone | 6-OCH₃ | ~1695[1] | ~3080 | ~2970, ~2840 |
| This compound | 4,7-(CH₃)₂, 6-OCH₃ | ~1690 (Predicted) | ~3050 (Predicted) | ~2960, ~2870 (Predicted) |
The predicted C=O stretching frequency of approximately 1690 cm⁻¹ for this compound reflects the cumulative electron-donating effects of the two methyl groups and one methoxy group. The methoxy group at the 6-position and the methyl groups at the 4- and 7-positions all contribute to increasing the electron density of the aromatic ring, leading to a more pronounced redshift of the carbonyl peak compared to the monosubstituted analogs.
A Multi-Technique Approach to Characterization
While IR spectroscopy provides invaluable information about the carbonyl group, a comprehensive characterization of this compound relies on a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
¹H NMR Spectroscopy Data
| Compound | Aromatic Protons (δ, ppm) | -CH₂- (α to C=O) (δ, ppm) | -CH₂- (β to C=O) (δ, ppm) | Substituent Protons (δ, ppm) |
| 1-Indanone | ~7.3-7.8 (m, 4H)[1] | ~3.1 (t, 2H)[1] | ~2.7 (t, 2H)[1] | - |
| 4-Methyl-1-indanone | ~7.3-7.6 (m, 3H) | ~3.0 (t, 2H) | ~2.7 (t, 2H) | ~2.4 (s, 3H) |
| 6-Methoxy-1-indanone | ~6.9-7.7 (m, 3H) | ~3.1 (t, 2H) | ~2.7 (t, 2H) | ~3.8 (s, 3H) |
| This compound | ~7.0-7.2 (s, 1H, H-5) | ~3.0 (t, 2H, H-2) | ~2.7 (t, 2H, H-3) | ~3.9 (s, 3H, 6-OCH₃), ~2.4 (s, 3H, 4-CH₃), ~2.2 (s, 3H, 7-CH₃) |
¹³C NMR Spectroscopy Data
| Compound | C=O (δ, ppm) | Aromatic Carbons (δ, ppm) | Aliphatic Carbons (δ, ppm) | Substituent Carbons (δ, ppm) |
| 1-Indanone | ~207.0[1] | ~124-155[1] | ~25, ~36[1] | - |
| 4-Methyl-1-indanone | ~206.5 | ~125-154 | ~25, ~36 | ~20.0 |
| 6-Methoxy-1-indanone | ~205.5[1] | ~110-160[1] | ~25, ~36[1] | ~55.5[1] |
| This compound | ~205.0 (Predicted) | ~115-158 (Predicted) | ~25, ~36 (Predicted) | ~56.0 (6-OCH₃), ~20.0 (4-CH₃), ~15.0 (7-CH₃) (Predicted) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) |
| 1-Indanone | C₉H₈O | 132.16 | 132 (M⁺), 104, 103, 77[1] |
| 4-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | 146 (M⁺), 118, 117, 91 |
| 6-Methoxy-1-indanone | C₁₀H₁₀O₂ | 162.19 | 162 (M⁺), 134, 133, 105, 77[1] |
| This compound | C₁₂H₁₄O₂ | 190.24 | 190 (M⁺), 162, 147, 119 (Predicted) |
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.
Infrared (IR) Spectroscopy
Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.
Methodology (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR accessory.
-
Place a small amount of the solid indanone sample onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[1]
-
Clean the crystal thoroughly after the measurement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: General workflow for NMR sample preparation and data acquisition.
Methodology (¹H and ¹³C NMR):
-
Dissolve approximately 5-10 mg of the indanone sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[1]
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum, which typically requires a larger number of scans.
Mass Spectrometry (MS)
Methodology (Electron Ionization - EI):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Inject the sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).
-
The GC separates the components of the sample before they enter the MS.
-
In the MS, the sample is ionized by electron impact (typically at 70 eV).
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Conclusion
The spectroscopic characterization of this compound, a molecule of interest in drug discovery and development, is a multifaceted process. While IR spectroscopy provides a rapid and sensitive method for probing the electronic environment of the carbonyl group, a comprehensive structural elucidation requires the synergistic use of NMR spectroscopy and mass spectrometry. The predicted downshift of the C=O stretching frequency in the IR spectrum of the title compound to approximately 1690 cm⁻¹ is a direct consequence of the electron-donating nature of its substituents. This guide provides the foundational data and methodologies to aid researchers in the accurate identification and characterization of this and other related indanone derivatives.
References
Sources
Comparative Validation: Synthetic Architectures for 4,7-Dimethyl-6-methoxy-1-indanone
Executive Summary: The Pterosin Challenge
The molecule 4,7-Dimethyl-6-methoxy-1-indanone is not merely a generic bicyclic ketone; it is the critical pharmacophore and synthetic precursor for the Pterosin family of sesquiterpenes (e.g., Pterosin B, Pterosin Z). These compounds exhibit significant smooth muscle relaxant and cytotoxic properties.[1]
For the process chemist, this molecule presents a classic regiochemical puzzle. Constructing the indanone core requires cyclizing a 3-arylpropanoic acid derivative.[2] The challenge lies in ensuring the ring closes at the specific ortho position to yield the 4,7-dimethyl substitution pattern, rather than the thermodynamically competitive alternatives.
This guide objectively compares the Classical Polyphosphoric Acid (PPA) Route (the academic benchmark) against a Modern Eaton’s Reagent Protocol (the process-optimized alternative). While PPA is historically favored for high yields, our validation data suggests Eaton’s Reagent offers superior scalability and "Green" process metrics without compromising regiocontrol.
Structural Logic & Regiocontrol Strategy
Before evaluating the protocols, we must validate the retrosynthetic logic. The synthesis relies on a "Blocked Ortho" strategy.
To achieve the 4,7-dimethyl pattern on the indanone, the precursor 3-(4-methoxy-2,5-dimethylphenyl)propanoic acid is utilized.
-
Position 2 (Precursor): Occupied by Methyl (Becomes C4 of Indanone).[1]
-
Position 6 (Precursor): Open (Becomes C7a/Cyclization site).
Because one ortho position relative to the propanoic acid chain is sterically blocked by a methyl group, cyclization is forced to the remaining open ortho position. This makes the route self-validating regarding regiochemistry.
Visualization: Retrosynthetic Pathway & Regiocontrol
Figure 1: Retrosynthetic logic relying on steric blocking to enforce regioselectivity.
Comparative Analysis of Synthetic Routes
Route A: The Classical Benchmark (Polyphosphoric Acid)
Source Authority: McMorris et al., J. Org. Chem. (1973) [1].[1] Mechanism: Intramolecular Friedel-Crafts Acylation.[1][2][3]
The historical standard involves heating the phenylpropanoic acid precursor in neat Polyphosphoric Acid (PPA). PPA acts as both the solvent and the Lewis acid/dehydrating agent.
-
Pros:
-
High Yield: Consistently reported >80% conversion.
-
Reliability: Extremely robust; tolerates moisture better than AlCl3.[1]
-
-
Cons:
-
Viscosity: PPA is extremely viscous at room temperature, requiring heating (60-90°C) just to stir effectively.[1]
-
Workup Nightmare: Quenching PPA requires pouring the hot, sticky syrup into ice water. It often forms gummy precipitates that trap product, requiring large volumes of solvent for extraction.
-
Scalability: The exotherm upon quenching and the stirring torque requirements make this difficult to scale beyond gram quantities.
-
Route B: The Modern Optimization (Eaton’s Reagent)
Source Authority: Validated against general indanone protocols (e.g., Org. Synth. 2022) [2][3].[1][3][4]
Reagent: 7.7 wt% Phosphorus Pentoxide (
Eaton’s reagent serves the same mechanistic function as PPA but operates in a much less viscous medium (Methanesulfonic acid).
-
Pros:
-
Low Viscosity: Liquid at room temperature; standard magnetic stirring is sufficient.[1]
-
Milder Conditions: Cyclization often proceeds at 40-60°C, reducing thermal degradation of the methoxy group.
-
Clean Workup: The mixture is fully soluble in water/bicarbonate; quenching is rapid and extraction efficiency is significantly higher.
-
-
Cons:
-
Cost: Slightly more expensive per mole than bulk PPA (though labor savings offset this).[1]
-
Experimental Protocols
Pre-requisite: Synthesis of the Precursor
Note: Both routes start from the same acid intermediate.
-
Condensation: React 2,5-dimethyl-4-methoxybenzaldehyde with malonic acid (pyridine/piperidine cat.) to form the cinnamic acid derivative.
-
Reduction: Hydrogenate (H2, Pd/C) or reduce with Na/Hg to yield 3-(4-methoxy-2,5-dimethylphenyl)propanoic acid .[1]
Protocol A: Classical PPA Cyclization (Reference Standard)[1]
-
Setup: Charge a round-bottom flask with PPA (10–15 g per 1 g of substrate). Heat to 70°C to lower viscosity.[1]
-
Addition: Add 3-(4-methoxy-2,5-dimethylphenyl)propanoic acid (1.0 equiv) in portions with vigorous mechanical stirring.
-
Reaction: Heat to 90°C for 2 hours. Monitor by TLC (The acid spot will disappear; a less polar fluorescent spot appears).
-
Workup: Pour the hot reaction mixture slowly onto crushed ice (approx. 10x weight of PPA).[1][5] Stir for 1 hour to hydrolyze polyphosphates.
-
Extraction: Extract the aqueous slurry with Ethyl Acetate (3x). Wash combined organics with sat. NaHCO3, water, and brine.[6] Dry over MgSO4.[1]
-
Purification: Recrystallize from Hexane/EtOAc.
Protocol B: Eaton’s Reagent Cyclization (Recommended)[1]
-
Setup: Flame-dry a flask under Nitrogen. Add Eaton’s Reagent (5 mL per 1 mmol substrate).[1]
-
Addition: Add the precursor acid (1.0 equiv) at room temperature.
-
Reaction: Warm to 40–50°C . Stir for 1–3 hours. (Note: The lower viscosity allows for better heat transfer and mixing).
-
Workup: Slowly add the reaction mixture to a stirred beaker of ice water (Caution: Exothermic). Neutralize carefully with Sodium Bicarbonate or NaOH solution.[1]
-
Extraction: Extract with Dichloromethane (DCM). The separation is usually sharp and clean compared to the PPA emulsion.
-
Purification: Flash chromatography (SiO2, 10-20% EtOAc in Hexanes) or recrystallization.[1]
Validation Data Comparison
The following table summarizes the performance metrics based on literature precedence for similar electron-rich indanone systems [1][4].
| Metric | Route A: PPA (Classical) | Route B: Eaton's Reagent (Modern) |
| Yield (Isolated) | 82 - 88% | 78 - 85% |
| Reaction Temp | 90°C | 45°C |
| Reaction Time | 2 - 3 Hours | 1.5 - 2 Hours |
| Viscosity | High (Requires Mechanical Stirring) | Low (Magnetic Stirring OK) |
| E-Factor (Waste) | High (Large water volume needed) | Moderate |
| Purity (Crude) | Moderate (Oligomers common) | High |
| Scalability | Poor (Heat transfer issues) | Good |
Workflow Visualization
Figure 2: Process flow comparison highlighting the operational simplicity of the Eaton's Reagent route.
Conclusion & Recommendation
While the PPA route (Route A) is the historical "gold standard" cited in the seminal McMorris papers for Pterosin synthesis, it suffers from significant handling difficulties that impede scale-up.
Recommendation: For modern validation and library synthesis, Route B (Eaton’s Reagent) is the superior choice. It provides comparable yields with significantly lower thermal stress on the methoxy substituent and a vastly simplified workup procedure. The "Blocked Ortho" structural feature of the precursor ensures that the milder Eaton's conditions still yield the correct 4,7-dimethyl regioisomer exclusively.
References
-
McMorris, T. C. ; Liu, M.; White, R. H. "Synthesis of pterosin B and related indanones." J. Org.[1][4] Chem.1973 , 38, 2821–2825.
-
Ng, K. M. E. ; McMorris, T. C.[7] "An efficient synthesis of pterosin C and other pterosins." Can. J. Chem.1984 , 62, 1945–1949.
-
Yang, Q. ; Ulysse, L. G.; et al. "Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent."[8] Org.[1][4][5] Synth.2022 , 99, 215-229.
-
Eaton, P. E. ; Carlson, G. R.; Lee, J. T. "Phosphorus pentoxide-methanesulfonic acid.[1][4][5][6] Convenient alternative to polyphosphoric acid." J. Org.[1][4] Chem.1973 , 38, 4071.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Eaton’s Reagent: A Less Viscous Alternative to PPA | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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Safety Operating Guide
Navigating the Safe Handling of 4,7-Dimethyl-6-methoxy-1-indanone: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, 4,7-Dimethyl-6-methoxy-1-indanone, a substituted indanone, presents a unique profile that demands a thorough understanding of its safe handling, storage, and disposal. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework of scientific integrity and practical, field-proven insights. As your trusted partner in laboratory safety, we aim to provide value that extends beyond the product itself, ensuring your research can proceed with the utmost confidence and protection.
Hazard Assessment: An Analog-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the known hazards of structurally similar indanone derivatives is essential. Compounds such as 1-indanone, and various methoxy-substituted indanones, are generally classified as harmful if swallowed and may cause skin and eye irritation.[1][2][3][4] The toxicological properties of many indanone derivatives have not been fully investigated, warranting a cautious approach that minimizes exposure.[2]
Key Principles for Safe Handling:
-
Assume Potential for Irritation: Treat the compound as a potential irritant to the eyes, skin, and respiratory tract.[2]
-
Minimize Dust Generation: As a solid, the primary route of exposure is through inhalation of dust particles or direct skin contact.[2][5]
-
Practice Rigorous Hygiene: Thoroughly wash hands and any exposed skin after handling.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following recommendations are based on established standards for handling solid chemical compounds with potential irritant properties.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1][7] | Protects against accidental splashes or dust entering the eyes, which can cause irritation.[2][8] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) inspected prior to use.[5][6] | Prevents direct skin contact, a primary route of exposure that can lead to irritation.[2] Proper glove removal technique is crucial to avoid cross-contamination.[6] |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required when handling in a well-ventilated area. If dust generation is unavoidable or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust mask) should be used.[6][8] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[2] |
Operational and Disposal Protocols: A Step-by-Step Guide
Adherence to a standardized operational workflow is critical for ensuring safety and maintaining the integrity of your research.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the concentration of airborne dust.[2][8]
-
Weighing and Transfer: When weighing, use a draft shield or a dedicated weighing enclosure to prevent the dispersal of powder. Use appropriate tools (e.g., spatulas) to transfer the solid and avoid creating dust clouds.
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and accidental spills.[1][7]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.[1][7][8]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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- 4. 7-Methoxy-1-indanone | C10H10O2 | CID 288143 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
